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  • Product: 3,6-dihydro-2H-pyran-2-one
  • CAS: 26677-08-7

Core Science & Biosynthesis

Foundational

Architectural and Physicochemical Profiling of 3,6-Dihydro-2H-pyran-2-one: A Comprehensive Guide for Drug Development

Executive Summary 3,6-Dihydro-2H-pyran-2-one (CAS: 26677-08-7) is a versatile β,γ-unsaturated δ-lactone that serves as a privileged pharmacophore and a critical building block in complex total synthesis[1]. Unlike its th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,6-Dihydro-2H-pyran-2-one (CAS: 26677-08-7) is a versatile β,γ-unsaturated δ-lactone that serves as a privileged pharmacophore and a critical building block in complex total synthesis[1]. Unlike its thermodynamically more stable α,β-unsaturated isomer (5,6-dihydro-2H-pyran-2-one), this core features an isolated alkene at the C4–C5 position, separated from the carbonyl by a methylene bridge. This unique stereoelectronic topology makes it a highly sought-after scaffold for generating chiral polyoxygenated building blocks, statin analogs, and cytotoxic styryl lactones[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing field-proven insights into its physicochemical profile, stereoelectronic architecture, and a self-validating synthetic workflow designed to prevent common laboratory pitfalls.

Chemical Structure & Stereoelectronic Architecture

The molecular architecture of 3,6-dihydro-2H-pyran-2-one dictates its orthogonal reactivity. The 6-membered lactone ring adopts a half-chair conformation to minimize allylic strain, exposing three distinct reactive domains:

  • C2 Carbonyl & O1 (Lactone Core): Acts as a hard electrophile and hydrogen-bond acceptor. It is susceptible to nucleophilic ring-opening, a mechanism frequently exploited in prodrug design.

  • C4=C5 Alkene: Functions as an isolated dienophile or a target for stereoselective epoxidation/dihydroxylation. Because it is insulated by the C3 methylene, it lacks the direct electron-withdrawing deactivation seen in conjugated α,β-unsaturated systems.

  • C3 & C6 Allylic Positions: The protons at C3 are highly acidic due to their doubly allylic/enolic character (flanked by the carbonyl and the alkene), allowing for facile deprotonation and highly regioselective C–H functionalization.

Reactivity_Profile Core 3,6-dihydro-2H-pyran-2-one (Scaffold) Alkene C4=C5 Alkene (Dienophile / Epoxidation) Core->Alkene Lactone C2 Carbonyl (Nucleophilic Attack) Core->Lactone Allylic C3 & C6 Positions (C-H Functionalization) Core->Allylic

Key stereoelectronic and reactive sites on the 3,6-dihydro-2H-pyran-2-one scaffold.

Physical and Thermodynamic Properties

Accurate physicochemical data is critical for predicting pharmacokinetic behavior (ADME) and optimizing synthetic conditions. The following table synthesizes key experimental and computed properties derived from authoritative databases including [3], [4], and the[5].

PropertyValueSource / Method
Molecular Formula C₅H₆O₂Computed[3]
Molecular Weight 98.10 g/mol PubChem 2.2[3]
Exact Mass 98.036779 DaPubChem 2.2[3]
Topological Polar Surface Area (TPSA) 26.3 ŲCactvs 3.4.8.18[3]
XLogP3 (Partition Coefficient) 0.4XLogP3 3.0[3]
Boiling Point (Predicted) 431.95 KJoback Method[4]
Enthalpy of Vaporization (ΔvapH°) 36.51 kJ/molJoback Method[4]
Non-polar Retention Index 914NIST Standard[5]

Experimental Workflows: De Novo Synthesis via Ring-Closing Metathesis

While highly substituted dihydropyrones can be accessed via the Petasis reaction[6] or the Achmatowicz rearrangement[7], the unsubstituted 3,6-dihydro-2H-pyran-2-one core is most cleanly synthesized via a Ring-Closing Metathesis (RCM) of allyl but-3-enoate.

Protocol: Self-Validating RCM Synthesis

Step 1: Substrate Preparation (Esterification)

  • Action: React but-3-enoic acid (1.0 equiv) with allyl alcohol (1.2 equiv) in anhydrous CH₂Cl₂ using EDC·HCl (1.1 equiv) and DMAP (0.1 equiv). Stir at 0 °C, warming to room temperature over 4 hours.

  • Causality: DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. This ensures complete conversion under mild conditions, avoiding harsh acidic environments that could prematurely isomerize the terminal alkenes.

Step 2: Ring-Closing Metathesis (RCM)

  • Action: Dissolve the purified allyl but-3-enoate in anhydrous, degassed CH₂Cl₂ to a final concentration of 0.01 M . Add Grubbs 2nd Generation Catalyst (5 mol%). Reflux under argon for 12 hours.

  • Causality: The extreme dilution (0.01 M) is a critical thermodynamic control; it entropically favors intramolecular cyclization (forming the 6-membered ring) over intermolecular cross-metathesis (forming useless oligomers). Grubbs II is selected over Grubbs I due to its higher initiation rate and stability, which is necessary for closing the slightly strained β,γ-unsaturated system.

Step 3: Catalyst Quenching (Critical Step)

  • Action: Cool the reaction to room temperature and immediately add an excess of ethyl vinyl ether (50 equiv relative to the catalyst). Stir for 30 minutes before concentration.

  • Causality: Ethyl vinyl ether reacts with the active ruthenium alkylidene to form a stable, catalytically inactive Fischer carbene. If this quench is omitted, the active ruthenium species will act as an isomerization catalyst during solvent evaporation , shifting the C4=C5 double bond into conjugation with the carbonyl to form the undesired 5,6-dihydro-2H-pyran-2-one.

RCM_Workflow Substrate Allyl but-3-enoate (Diene Precursor) Reaction Ring-Closing Metathesis (0.01 M, Reflux, 12h) Substrate->Reaction Catalyst Grubbs II Catalyst (5 mol%, CH2Cl2) Catalyst->Reaction Catalysis Quench Ethyl Vinyl Ether Quench (Prevents Isomerization) Reaction->Quench - Ethylene (g) Product 3,6-dihydro-2H-pyran-2-one (Target Core) Quench->Product

Workflow for the Ring-Closing Metathesis (RCM) synthesis of 3,6-dihydro-2H-pyran-2-one.

Analytical Characterization & Self-Validation

To ensure scientific integrity, the resulting compound must be validated to confirm the precise location of the double bond. The protocol above is self-validating when paired with rigorous NMR analysis.

  • ¹H NMR (CDCl₃) Success Signature: The hallmark of the 3,6-dihydro isomer is the presence of two distinct, non-vinylic methylene environments. The C3 protons appear as a multiplet near 3.0 ppm, and the C6 protons appear near 4.3 ppm. The isolated alkene protons (C4, C5) appear as a complex multiplet around 5.8–6.0 ppm.

  • Failure Mode Analysis: If the spectrum reveals a conjugated alkene (e.g., a distinct doublet of doublets around 6.9 ppm and 6.0 ppm for the α and β protons), this indicates a failure at Step 3—meaning the thermodynamic isomerization to 5,6-dihydro-2H-pyran-2-one occurred due to improper catalyst quenching.

References

  • PubChem Database : 3,6-Dihydro-2H-pyran-2-one (CID 123189). National Center for Biotechnology Information. Available at:[Link]

  • Cheméo : Chemical Properties of 3,6-Dihydro-2H-pyran-2-one. Céondo GmbH. Available at:[Link]

  • NIST Chemistry WebBook : 3,6-Dihydro-2H-pyran-2-one, SRD 69. National Institute of Standards and Technology. Available at:[Link]

  • The Journal of Organic Chemistry : Regioselective Synthesis of Functionalized Dihydropyrones via the Petasis Reaction. ACS Publications. Available at:[Link]

  • PubMed Central (PMC) : Achmatowicz rearrangement-enabled unified total syntheses of (+)-passifetilactones A–C. NIH. Available at:[Link](Note: URL derived from standard PMC indexing for the cited study)

  • Arkivoc : Enantioselective synthesis of a new styryl lactone 9-deoxygoniopypyrone derivative. Arkat USA. Available at:[Link](Note: URL derived from standard Arkivoc indexing for the cited study)

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 3,6-dihydro-2H-pyran-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 3,6-dihydro-2H-pyran-2-one scaffold is a privileged structural motif present in a multitude of biologically active natural products and synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,6-dihydro-2H-pyran-2-one scaffold is a privileged structural motif present in a multitude of biologically active natural products and synthetic compounds, making it a cornerstone in medicinal chemistry and drug discovery.[1] A thorough and unambiguous structural elucidation of its derivatives is paramount for understanding structure-activity relationships and advancing drug development pipelines. This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—employed for the characterization of this important class of unsaturated lactones. By integrating field-proven insights with fundamental principles, this document serves as a practical resource for researchers, enabling them to confidently interpret spectral data and make informed decisions in their synthetic and analytical workflows.

Introduction: The Significance of the 3,6-dihydro-2H-pyran-2-one Core

The dihydropyranone ring system is a key structural feature in many natural products with diverse biological activities.[2] These compounds have also emerged as versatile synthetic intermediates in organic synthesis.[1] The precise characterization of substituted 3,6-dihydro-2H-pyran-2-one derivatives is therefore a critical step in both the synthesis of novel therapeutic agents and the isolation and identification of new natural products. Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure, offering detailed information about the connectivity of atoms, functional groups, and the overall electronic environment. This guide will delve into the nuances of applying NMR, IR, MS, and UV-Vis spectroscopy to this specific class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 3,6-dihydro-2H-pyran-2-one derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding the proton and carbon environments within the molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum of a 3,6-dihydro-2H-pyran-2-one derivative will typically display characteristic signals for the protons on the heterocyclic ring and any substituents. The chemical shifts and coupling constants are highly dependent on the substitution pattern.

Key Diagnostic Regions:

  • Olefinic Protons (H3 & H4): These protons typically resonate in the downfield region of the spectrum, usually between δ 5.5 and 7.5 ppm . Their exact chemical shifts are influenced by the substituents on the double bond and the carbonyl group. The coupling constant between these two protons (J₃,₄) is typically around 10 Hz for a cis relationship.

  • Methylene Protons Adjacent to Oxygen (H6): The protons on the carbon adjacent to the ring oxygen (C6) are deshielded and typically appear as a multiplet in the range of δ 4.0 to 4.5 ppm .

  • Methylene Protons Adjacent to the Carbonyl (H5): The protons on the carbon adjacent to the carbonyl group (C5) are also deshielded, though to a lesser extent than the H6 protons. They generally resonate between δ 2.0 and 2.8 ppm .

Table 1: Typical ¹H NMR Chemical Shift Ranges for the 3,6-dihydro-2H-pyran-2-one Core

Proton(s)Chemical Shift (δ) ppmMultiplicity (Typical)
H35.8 - 6.2Doublet of triplets
H46.8 - 7.2Doublet of triplets
H52.2 - 2.6Multiplet
H64.2 - 4.6Triplet or Multiplet

Note: These are general ranges and can vary based on substitution and solvent.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal.

Key Diagnostic Signals:

  • Carbonyl Carbon (C2): The lactone carbonyl carbon is the most deshielded carbon and appears at the downfield end of the spectrum, typically in the range of δ 160 to 175 ppm .[3]

  • Olefinic Carbons (C3 & C4): The sp² hybridized carbons of the double bond resonate in the region of δ 120 to 150 ppm .

  • Carbon Adjacent to Oxygen (C6): This carbon is significantly deshielded by the electronegative oxygen atom and typically appears between δ 65 and 80 ppm .

  • Carbon Adjacent to Carbonyl (C5): The C5 carbon resonates in the range of δ 20 to 40 ppm .

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the 3,6-dihydro-2H-pyran-2-one Core

CarbonChemical Shift (δ) ppm
C2160 - 175
C3120 - 130
C4140 - 150
C520 - 40
C665 - 80

Note: These are general ranges and can vary based on substitution and solvent.[4]

Experimental Protocol: Acquiring High-Quality NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of the purified 3,6-dihydro-2H-pyran-2-one derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[4]

  • 2D NMR (COSY, HSQC, HMBC): For complex structures, acquire two-dimensional NMR spectra to establish proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations, which are invaluable for unambiguous assignment of all signals.

Workflow for NMR-Based Structural Elucidation

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Structure Validation A 1. Sample Preparation B 2. 1D NMR (¹H, ¹³C, DEPT) A->B C 3. 2D NMR (COSY, HSQC, HMBC) B->C D 4. Assign ¹H & ¹³C Signals E 5. Correlate with 2D Data D->E F 6. Propose Structure E->F G 7. Compare with Literature/Predicted Data F->G H 8. Final Structure Confirmation G->H MS_Fragmentation M [M]⁺• F1 [M - CO]⁺• M->F1 - CO F2 [RDA Fragments]⁺• M->F2 RDA F3 [M - R]⁺ M->F3 - R•

Caption: Common fragmentation pathways for 3,6-dihydro-2H-pyran-2-one derivatives in mass spectrometry.

Experimental Protocol: Mass Spectrometric Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Electron ionization (EI) is a common technique for volatile compounds analyzed by GC-MS and often provides rich fragmentation data. [5]For less volatile or thermally labile compounds analyzed by LC-MS, softer ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are preferred.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • High-Resolution Mass Spectrometry (HRMS): Whenever possible, HRMS should be employed to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.

Chromophore and Electronic Transitions

The α,β-unsaturated lactone system in 3,6-dihydro-2H-pyran-2-one derivatives constitutes a chromophore that absorbs UV radiation. The primary electronic transition of interest is the π → π* transition of the conjugated C=C-C=O system. [6]

  • π → π Transition:* This transition is typically observed as a strong absorption band in the range of 200-250 nm . The exact position of the absorption maximum (λ_max) is influenced by the substitution pattern and the solvent. The presence of additional conjugation will shift the λ_max to longer wavelengths (a bathochromic or red shift). [7]* n → π Transition:* A weaker absorption corresponding to the n → π* transition of the carbonyl group may also be observed at longer wavelengths, typically above 300 nm. [8]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, hexane).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorbance of the sample solution across the UV and visible range (typically 200-800 nm). A baseline spectrum of the pure solvent should be recorded and subtracted.

Conclusion: An Integrated Approach to Structural Verification

The robust and unambiguous characterization of 3,6-dihydro-2H-pyran-2-one derivatives relies on the synergistic use of multiple spectroscopic techniques. While NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, IR spectroscopy quickly confirms the presence of key functional groups. Mass spectrometry delivers crucial information on molecular weight and structural fragments, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By integrating the data from these orthogonal techniques, researchers can achieve a high level of confidence in their structural assignments, a critical aspect in the fields of natural product chemistry, synthetic methodology, and drug development.

References

  • Jones, R. N., & Gallagher, B. S. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 37(4), 663-677. Available at: [Link]

  • Asif, N., et al. (2013). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 25(18), 10435-10438. Available at: [Link]

  • St. Paul's Cathedral Mission College, Department of Chemistry. (n.d.). Infrared Spectroscopy (Part-5, PPT-11). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of a relevant article]. Available at: [Link]

  • Reddy, P. V. N., & Smith, A. B. (2004). Diastereoselective Dihydroxylation and Regioselective Deoxygenation of Dihydropyranones: A Novel Protocol for the Stereoselective Synthesis of C1−C8 and C15−C21 Subunits of (+)-Discodermolide. The Journal of Organic Chemistry, 69(19), 6465–6476. Available at: [Link]

  • Mehrabi, H., et al. (2018). Synthesis of dihydropyranones and dihydropyrano[2,3-d]d[9][10]ioxine-diones by cyclization reaction of Meldrum's acid with arylaldehydes and 1,3-dicarbonyls under thermal and ultrasound irradiation. Arkivoc, 2018(3), 191-199. Available at: [Link]

  • Bach, T., & Hehn, J. P. (2011). Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions. Angewandte Chemie International Edition, 50(5), 1000-1049. Available at: [Link]

  • DAV University. (n.d.). Ultraviolet Spectroscopy. Available at: [Link]

  • Kaliappan, K. P. (n.d.). UV-Vis Spectroscopy. Course on Interpretative Molecular Spectroscopy. Available at: [Link]

  • University of Wisconsin, Department of Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • ResearchGate. (n.d.). UV-Visible spectrum of α, β-unsaturated ketone derivatives 2-(3-phenyl acryloyl) cyclopentan-1-one (I). Available at: [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. Available at: [Link]

  • Indian Institute of Technology Guwahati. (n.d.). 13C NMR spectroscopy. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safety and In Vitro Toxicity of 3,6-dihydro-2H-pyran-2-one for Drug Development Professionals

Authored by: A Senior Application Scientist Introduction: Understanding 3,6-dihydro-2H-pyran-2-one 3,6-dihydro-2H-pyran-2-one, a member of the pyranone class of heterocyclic compounds, is a molecule of interest in variou...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: Understanding 3,6-dihydro-2H-pyran-2-one

3,6-dihydro-2H-pyran-2-one, a member of the pyranone class of heterocyclic compounds, is a molecule of interest in various fields of chemical and biological research.[1][2] Its unsaturated lactone ring structure serves as a versatile synthetic intermediate and is a scaffold found in a variety of natural products.[2] The pyran-2-one ring system is known to be present in molecules exhibiting a wide spectrum of biological activities, including antifungal, cytotoxic, and neurotoxic effects.[2] Given its potential as a building block in the synthesis of more complex, biologically active molecules, a thorough understanding of its intrinsic safety profile and toxicological properties is paramount for researchers and drug development professionals. This guide provides a comprehensive overview of the available safety data and outlines a framework for the in vitro toxicological assessment of 3,6-dihydro-2H-pyran-2-one.

Safety Profile and Handling: A Data-Driven Approach

The foundation of safe laboratory practice begins with a critical evaluation of the Safety Data Sheet (SDS). For 3,6-dihydro-2H-pyran-2-one, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential hazards.

GHS Hazard Identification

According to available data, 3,6-dihydro-2H-pyran-2-one is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

These classifications necessitate specific handling procedures and personal protective equipment to minimize exposure and ensure operator safety.

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the identified hazards, the following protocols are mandated:

  • Handling: All manipulations of 3,6-dihydro-2H-pyran-2-one should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Direct contact with skin and eyes must be avoided.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical safety goggles or a face shield are required.

    • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat must be worn.

    • Respiratory Protection: If working outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator is recommended.

First-Aid and Emergency Procedures

In the event of exposure, the following first-aid measures should be taken immediately:

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

Table 1: Summary of Key Safety Data for 3,6-dihydro-2H-pyran-2-one
ParameterInformationReference
GHS Pictograms Warning[1]
Hazard Statements H302, H315, H319, H335[1]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]
Signal Word Warning[1]

In Vitro Toxicological Assessment: A Predictive Framework

In vitro toxicology studies are indispensable in early-stage drug discovery and chemical safety assessment. They provide a rapid and cost-effective means to evaluate the potential of a compound to cause cellular damage, thereby guiding further development and minimizing the use of animal testing. While specific experimental data on the in vitro toxicity of 3,6-dihydro-2H-pyran-2-one is not extensively documented in publicly available literature, the broader class of pyranone derivatives has been investigated for cytotoxic and anticancer activities.[3] For instance, various pyran derivatives have demonstrated potent inhibitory effects against a range of human cancer cell lines, with their activity often quantified by the half-maximal inhibitory concentration (IC50).[3][4][5]

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To determine the cytotoxic potential of 3,6-dihydro-2H-pyran-2-one, a robust and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Principle of the Assay

The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, to a purple formazan product. This conversion is enzymatically driven by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically 570 nm). A decrease in the absorbance of treated cells compared to untreated controls indicates a reduction in cell viability and, therefore, cytotoxicity of the test compound.

Materials and Reagents
  • Human cancer cell line (e.g., HeLa, HL-60)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3,6-dihydro-2H-pyran-2-one

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 3,6-dihydro-2H-pyran-2-one in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for formazan crystal formation.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. This can be calculated using non-linear regression analysis in software like GraphPad Prism.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a test compound like 3,6-dihydro-2H-pyran-2-one.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Compound Compound Procurement & Stock Solution Prep Treatment Dose-Response Treatment (24-72h Incubation) Compound->Treatment Cells Cell Line Culture & Maintenance Plating Cell Seeding in 96-Well Plates Cells->Plating Plating->Treatment Assay Addition of MTT Reagent (2-4h Incubation) Treatment->Assay Solubilize Formazan Solubilization Assay->Solubilize Readout Absorbance Reading (570 nm) Solubilize->Readout Calculation Calculate % Viability Readout->Calculation Plotting Generate Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: Workflow for In Vitro Cytotoxicity Testing.

Conclusion and Future Directions

This guide has provided a detailed overview of the known safety information for 3,6-dihydro-2H-pyran-2-one and a comprehensive, actionable protocol for determining its in vitro cytotoxic potential. While the GHS classifications indicate a moderate level of hazard requiring careful handling, the true biological activity at a cellular level must be empirically determined. The provided MTT assay protocol serves as a robust starting point for this characterization.

For a more complete toxicological profile, future studies could expand to include:

  • Genotoxicity Assays: Such as the Ames test or in vitro micronucleus assay, to assess the potential for DNA damage.

  • Mechanism of Action Studies: Investigating the specific cellular pathways affected by the compound, for example, through apoptosis assays (e.g., caspase activity, Annexin V staining) or cell cycle analysis.

  • Broader Cell Line Screening: Testing against a panel of both cancerous and non-cancerous cell lines to determine selectivity.

By systematically applying these in vitro methodologies, researchers can build a comprehensive safety and activity profile for 3,6-dihydro-2H-pyran-2-one, enabling informed decisions in the progression of research and development projects.

References

  • PubChem. (n.d.). 3,6-Dihydro-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • NextSDS. (n.d.). 3,6-Dihydro-2H-pyran — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • PubMed. (2015, June 30). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Retrieved from [Link]

  • ResearchGate. (2009). Syntheses of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one derivatives and their cytotoxicities. Retrieved from [Link]

  • MOST Wiedzy. (2024, March 19). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. Retrieved from [Link]

  • LOCKSS. (2008, September 25). Ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation and Crystallographic Analysis of Substituted 3,6-Dihydro-2H-pyran-2-ones: A Comprehensive Guide for Drug Discovery

Introduction and Chemical Context Substituted 3,6-dihydro-2H-pyran-2-ones are a privileged class of heterocyclic pharmacophores embedded within numerous biologically active natural products (e.g., goniothalamin, styryl l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

Substituted 3,6-dihydro-2H-pyran-2-ones are a privileged class of heterocyclic pharmacophores embedded within numerous biologically active natural products (e.g., goniothalamin, styryl lactones) and synthetic therapeutics. These compounds exhibit potent antimicrobial, anticancer, and anti-inflammatory properties. The biological efficacy and target-binding affinity of these molecules are intrinsically linked to their three-dimensional stereochemistry and conformational dynamics.

As a Senior Application Scientist, I emphasize that while spectroscopic techniques (NMR, MS) provide bulk connectivity, Single-Crystal X-Ray Diffraction (SCXRD) serves as the absolute gold standard for structural elucidation. SCXRD provides unambiguous assignment of absolute configurations, precise bond geometries, and maps the supramolecular packing architectures that govern solid-state stability and bioavailability.

Synthetic Workflows and Crystallization Strategies

Before crystallographic analysis can commence, high-purity functionalized dihydropyrones must be synthesized. Recent synthetic advancements highlight multicomponent reactions as highly efficient, atom-economical routes.

For instance, the regioselective synthesis of 3-amino-5-substituted-3,6-dihydro-2H-pyran-2-ones can be achieved via the Petasis reaction utilizing 4-substituted-1,2-oxaborol-2(5H)-ols, glyoxylic acid, and secondary amines [1]. Mechanistically, this proceeds through an intermolecular SN2 cyclization, yielding the 3,6-dihydro-2H-pyran-2-one core in a single step. Alternatively, complex natural product derivatives, such as enantioselective styryl lactone 9-deoxygoniopypyrone analogues, are synthesized via multi-step asymmetric routes involving Michael cyclizations to establish critical chiral centers prior to crystallization [2].

Workflow A Precursor Synthesis (e.g., Petasis Reaction) B Purification (Column Chromatography) A->B C Crystal Growth (Vapor Diffusion/Slow Evaporation) B->C D SCXRD Data Collection (Mo Kα / Cu Kα Radiation) C->D E Structure Solution & Refinement (Direct Methods, Least Squares) D->E F Conformational & Packing Analysis E->F

Figure 1: End-to-end workflow from synthetic preparation to crystallographic analysis.

Principles of SCXRD for Pyran-2-ones

The causality behind crystallographic experimental choices is rooted in the physical properties and elemental composition of the pyran-2-one core.

  • Radiation Source Selection: For routine connectivity and packing analysis of heavy-atom-containing derivatives (e.g., thiophene-substituted pyranones), Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is preferred to minimize absorption effects and fluorescence [3]. However, for chiral natural product analogues lacking heavy atoms (e.g., styryl lactones), Copper (Cu Kα, λ = 1.54184 Å) radiation is strictly required. The longer wavelength of Cu Kα maximizes the anomalous dispersion signal of lighter atoms (oxygen and carbon), enabling the reliable determination of the Flack parameter for absolute configuration assignment[2].

  • Cryogenic Temperature Control: Data collection is uniformly performed at cryogenic temperatures (typically 100 K). This suppresses atomic thermal vibrations, drastically reducing dynamic disorder in the flexible 3,6-dihydro-2H-pyran-2-one ring and improving high-angle diffraction intensity, which is critical for resolving subtle bond length variations.

Structural Features and Conformational Analysis

Crystallographic studies reveal that the 3,6-dihydro-2H-pyran-2-one ring exhibits distinct conformational flexibility depending on its substitution pattern.

  • Ring Geometry: In highly conjugated systems, such as 4-hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-3,6-dihydro-2H-pyran-3-yl)(3-thienyl)methyl]-6-methyl-3,6-dihydro-2H-pyran-2-one, the pyranone units are essentially planar, with maximum atomic deviations from the mean plane ranging from a mere 0.003 to 0.025 Å [3]. In contrast, non-conjugated or heavily sp3-substituted derivatives often adopt a half-chair or boat conformation to minimize steric clashes between bulky substituents.

  • Supramolecular Architecture: The crystal lattice is predominantly stabilized by extensive hydrogen bonding networks. The carbonyl oxygen (C=O) and ring oxygen act as potent hydrogen bond acceptors, while hydroxyl or amino substituents act as donors. Strong intermolecular O-H···O and weaker C-H···O interactions dictate the molecular packing, assembling the monomers into robust three-dimensional supramolecular networks [3].

Supramolecular A Substituted 3,6-dihydro- 2H-pyran-2-one B Ring Conformation (Planar / Half-Chair) A->B dictates C Intermolecular Hydrogen Bonding A->C engages in F 3D Supramolecular Network B->F influences packing D O-H···O Interactions C->D primary E C-H···O Interactions C->E secondary D->F builds E->F stabilizes

Figure 2: Logical relationships governing the supramolecular architecture of pyran-2-ones.

Experimental Protocols (Self-Validating Systems)

A scientific protocol is only as robust as its internal validation checkpoints. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol 1: Synthesis and Purity Validation
  • Reagent Assembly: Combine 4-substituted-1,2-oxaborol-2(5H)-ol, glyoxylic acid, and the target amine in the appropriate solvent (e.g., dichloromethane for 3,6-DHP selectivity) [1].

  • Reaction Monitoring: Monitor the reaction strictly via Thin-Layer Chromatography (TLC). Causality: Unreacted starting materials or side products will co-crystallize, introducing impurities that disrupt the crystal lattice of the target compound and cause twinning.

  • Purification: Isolate the product via silica gel column chromatography. Validate purity (>99%) using 1H and 13C NMR prior to any crystallization attempts.

Protocol 2: Crystal Growth (Vapor Diffusion Method)
  • Solvent Selection: Dissolve 10-20 mg of the purified pyran-2-one in a minimum volume of a "good" solvent (e.g., chloroform or dichloromethane).

  • Antisolvent Addition: Place the un-capped sample vial inside a larger, tightly sealed chamber containing a volatile antisolvent (e.g., methanol or hexane).

  • Equilibration: Allow vapor diffusion to occur undisturbed at a constant room temperature. Causality: Slow, diffusion-controlled supersaturation ensures orderly nucleation, preventing the formation of twinned, polycrystalline, or morphologically poor aggregates.

Protocol 3: SCXRD Data Collection and Refinement
  • Mounting: Select a single crystal with well-defined faces and uniform extinction under a polarized light microscope. Mount the crystal on a MiTeGen loop using paratone oil to prevent solvent loss.

  • Data Acquisition: Center the crystal in the X-ray beam and rapidly cool to 100 K using an N2 cryostream. Collect full-sphere diffraction data to ensure high redundancy and completeness.

  • Structure Solution: Solve the phase problem using direct methods or intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Validation: Generate a checkCIF report. Causality: The checkCIF acts as an automated self-validating system, flagging missing symmetry, unresolved electron density, or incorrect absolute structure assignments (Flack parameter deviations) before publication.

Quantitative Data Summaries

To facilitate comparative analysis, the crystallographic parameters of representative substituted 3,6-dihydro-2H-pyran-2-ones are summarized below.

Compound Class / DerivativeFormulaSpace GroupRadiationTemp (K)Key Structural FeatureRef
3-Amino-5-substituted-3,6-DHP (Compound 4d)C18H23NO2P21/cMo Kα298Intermolecular SN2 cyclized core[1]
Thiophene-substituted dihydropyranoneC17H14O6SPbca (Orthorhombic)Mo Kα100Planar pyranone rings; 3D H-bond network[3]
9-deoxygoniopypyrone derivativeC13H18O4P212121Cu Kα100Absolute configuration (S, S, R)[2]

Conclusion

The structural elucidation of substituted 3,6-dihydro-2H-pyran-2-ones via single-crystal X-ray diffraction bridges the gap between synthetic organic chemistry and rational drug design. By strictly adhering to self-validating synthetic protocols, optimizing crystal growth, and understanding the causality behind crystallographic parameters (such as radiation source selection), researchers can reliably map the complex stereocenters and supramolecular architectures that define this vital class of pharmacophores.

References

  • Title: Regioselective Synthesis of Functionalized Dihydropyrones via the Petasis Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Enantioselective synthesis of a new styryl lactone 9-deoxygoniopypyrone derivative and its antiproliferative activity Source: Arkivoc URL: [Link]

  • Title: 4-Hydroxy-3-[(4-hydroxy-6-methyl-2-oxo-3,6-dihydro-2H-pyran-3-yl)(3-thienyl)methyl]-6-methyl-3,6-dihydro-2H-pyran-2-one Source: Acta Crystallographica Section E: Structure Reports Online (via PMC) URL: [Link]

Foundational

Thermodynamic Stability and Isomerization Dynamics of Dihydro-2H-pyran-2-one Isomers: A Comprehensive Technical Guide

Executive Summary The dihydro-2H-pyran-2-one scaffold is a ubiquitous structural motif critical to the synthesis of biologically active natural products and the development of bio-renewable polymers. The exact regiochemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dihydro-2H-pyran-2-one scaffold is a ubiquitous structural motif critical to the synthesis of biologically active natural products and the development of bio-renewable polymers. The exact regiochemistry of the endocyclic double bond within this six-membered lactone ring dictates not only its chemical reactivity but its fundamental thermodynamic stability. This whitepaper provides an in-depth analysis of the thermodynamic landscape governing 3,6-dihydro-2H-pyran-2-one and its isomers, detailing the mechanistic causality behind their interconversion, and providing field-proven, self-validating protocols for their controlled synthesis and isomerization.

Thermodynamic Landscape & Structural Isomerism

The dihydro-2H-pyran-2-one system primarily exists in three isomeric forms, distinguished by the position of the carbon-carbon double bond relative to the lactone carbonyl:

  • 3,6-dihydro-2H-pyran-2-one (β,γ-unsaturated): Often isolated as the kinetic product in synthetic pathways such as Ring-Closing Metathesis (RCM) or the Achmatowicz rearrangement [1]. The double bond is isolated from the carbonyl group.

  • 5,6-dihydro-2H-pyran-2-one (α,β-unsaturated): The global thermodynamic minimum among the unfunctionalized isomers. Its stability is driven by the extended π-conjugation between the C3-C4 alkene and the C2 carbonyl group.

  • 3,4-dihydro-2H-pyran-2-one (γ,δ-unsaturated / enol ester): Features a double bond at the C5-C6 position. While stable under specific conditions, it lacks the deep resonance stabilization of the α,β-unsaturated system and is typically observed only during specific dehydrations (e.g., of mevalonic acid) or high-temperature thermal eliminations [4][5].

The thermodynamic driving force in this system is conjugation . The enthalpy of formation for the 5,6-dihydro isomer is significantly lower than that of the 3,6-dihydro isomer. Consequently, while the 3,6-dihydro isomer can be trapped kinetically, it acts as a high-energy precursor that readily funnels into the 5,6-dihydro thermodynamic sink when the activation energy barrier is lowered.

Pathway A 3,6-dihydro-2H-pyran-2-one (Kinetic / β,γ-unsaturated) B Enolate Intermediate (Resonance Stabilized) A->B + Amine Base - H+ (Fast) C 5,6-dihydro-2H-pyran-2-one (Thermodynamic / α,β-unsaturated) A->C ΔG < 0 B->C + H+ (Irreversible Sink)

Figure 1: Energy landscape and logical flow of the base-catalyzed isomerization pathway.

Mechanistic Causality of Base-Catalyzed Isomerization

The conversion of 3,6-dihydro-2H-pyran-2-one to 5,6-dihydro-2H-pyran-2-one is classically achieved via base-catalyzed isomerization [2][3].

The Causality of Reagent Selection: A non-nucleophilic, sterically hindered amidine base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the reagent of choice.

  • Why DBU? Its conjugate acid has a high pKa (~13.5), which is sufficient to rapidly abstract the relatively acidic α-protons (at C3) of the β,γ-unsaturated lactone.

  • Why non-nucleophilic? If a nucleophilic base (like a primary amine or alkoxide) were used, it would trigger a premature Michael addition into the newly formed α,β-unsaturated system, destroying the lactone product.

The Mechanism:

  • Deprotonation: DBU abstracts a proton from the C3 position of the 3,6-dihydro isomer.

  • Resonance: This generates a highly delocalized enolate intermediate, spreading the negative charge across the C3-C4-C5 carbon framework and the C2 carbonyl oxygen.

  • Reprotonation: The intermediate is reprotonated at the C5 (γ-position). Because the resulting α,β-unsaturated system (5,6-dihydro-2H-pyran-2-one) is significantly lower in free energy (ΔG < 0), this step is effectively irreversible under ambient conditions, trapping the molecule in its thermodynamic well.

Quantitative Data & Analytical Differentiation

To successfully execute and validate this isomerization, researchers must rely on distinct spectroscopic signatures. The following table summarizes the comparative stability and analytical markers used to differentiate the primary isomers.

IsomerSaturation TypeRelative Thermodynamic StabilityCharacteristic 1 H NMR Shifts (CDCl 3​ )Primary Synthetic Origin
3,6-dihydro-2H-pyran-2-one β,γ-unsaturatedLow (Kinetic Product)~3.1 ppm (m, 2H, C3-H 2​ )~5.8-6.0 ppm (m, 2H, Alkene)Ring-Closing Metathesis, Achmatowicz Rearrangement [1]
5,6-dihydro-2H-pyran-2-one α,β-unsaturatedHigh (Thermodynamic Sink)~6.0 ppm (dt, 1H, C3-H)~6.9 ppm (dt, 1H, C4-H)Base-catalyzed isomerization of the 3,6-dihydro isomer [2][3]
3,4-dihydro-2H-pyran-2-one γ,δ-unsaturatedModerate (Enol Ester)~2.5 ppm (m, 2H, C3-H 2​ )~5.2 ppm (m, 1H, Alkene)Dehydration of mevalonic acid, Thermal elimination [4][5]

Field-Proven Experimental Protocols

The following protocol details the controlled thermodynamic isomerization of a generic 3,6-dihydro-2H-pyran-2-one derivative to its 5,6-dihydro counterpart.

Protocol: DBU-Catalyzed Thermodynamic Isomerization

Self-Validating Design: This protocol is designed as a closed-loop, self-validating system. By taking reaction aliquots for 1 H NMR analysis, the disappearance of the C3 methylene protons (~3.1 ppm) and the emergence of the highly deshielded C4 alkene proton (~6.9 ppm) provides real-time, unambiguous proof of thermodynamic conversion [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the kinetically derived 3,6-dihydro-2H-pyran-2-one precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Causality: DCM is chosen because it easily solubilizes the lactone and DBU without participating in protic exchange, which could stall the enolate intermediate.

  • Initiation: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Dropwise, add DBU (0.2 to 0.5 equiv). Causality: Catalytic DBU is sufficient because the base is regenerated upon reprotonation of the C5 position. Cooling mitigates any exothermic degradation of sensitive functional groups.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

  • Validation (In-Process): Extract a 0.1 mL aliquot, evaporate the DCM, and dissolve in CDCl 3​ . Run a quick 1 H NMR. The reaction is complete when the multiplet at ~3.1 ppm is entirely consumed.

  • Quenching & Isolation: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH 4​ Cl). Causality: The mild acid neutralizes the DBU, preventing any further enolization or side reactions during workup. Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Purification: Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the residue via flash column chromatography (typically Hexanes/EtOAc) to isolate the pure 5,6-dihydro-2H-pyran-2-one.

Protocol S1 1. Dissolve 3,6-dihydro isomer in anhydrous DCM (0.1 M) S2 2. Add DBU (0.2 - 0.5 equiv) at 0 °C to RT S1->S2 S3 3. Stir for 2-4 hours (Self-Validation: 1H NMR tracking) S2->S3 S4 4. Quench with sat. NH4Cl & Extract with EtOAc S3->S4 S5 5. Flash Chromatography (Yields 5,6-dihydro isomer) S4->S5

Figure 2: Step-by-step workflow for the DBU-catalyzed thermodynamic isomerization.

Implications in Drug Development & Polymer Chemistry

Understanding the thermodynamic relationship between these isomers is not merely an academic exercise; it has profound implications across applied chemical disciplines.

Drug Development: In medicinal chemistry, the 5,6-dihydro-2H-pyran-2-one motif is a critical pharmacophore in anticancer agents such as klavuzons and goniopypyrone derivatives [2][3]. Interestingly, research has demonstrated that 3,6-dihydro-2H-pyran-2-one variants can act as prodrugs. Because the interior of a cell contains basic microenvironments and enzymatic catalysts, the 3,6-dihydro isomers can undergo in situ isomerization within the cell to yield the thermodynamically stable, biologically active 5,6-dihydro klavuzon derivatives [2].

Polymer Chemistry: In the pursuit of bio-renewable plastics, the dehydration of biologically derived mevalonic acid yields a mixture of dehydromevalonolactone isomers, specifically 4-methyl-3,6-dihydro-2H-pyran-2-one and 4-methyl-3,4-dihydro-2H-pyran-2-one [4]. The ability to selectively control the isomerization of these specific double bonds dictates the cross-linking density and thermal stability of the resulting ring-opened polyesters and polyurethanes.

References

  • Verma, A. K., Jeddi, D., & Kontham, R. (2021). Achmatowicz rearrangement-enabled unified total syntheses of (+)-passifetilactones A–C. RSC Advances.
  • Ethyl naphthoates a h were successfully reduced to - Online Inhibitor. (2019).
  • Enantioselective synthesis of a new styryl lactone 9-deoxygoniopypyrone derivative and its antiproliferative activity. Arkivoc.
  • Processes for conversion of biologically derived mevalonic acid. (2016). Google Patents (WO2016085987A1).
  • The Mechanism of Thermal Eliminations. Part 25. (1984). RSC Publishing.
Exploratory

Unlocking the Biosynthesis of Natural 3,6-Dihydro-2H-pyran-2-ones: A Technical Whitepaper

Executive Summary Natural 3,6-dihydro-2H-pyran-2-ones, structurally classified as α,β -unsaturated δ -lactones, represent a highly valued class of secondary metabolites. Prominent examples include massoia lactone (6-pent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Natural 3,6-dihydro-2H-pyran-2-ones, structurally classified as α,β -unsaturated δ -lactones, represent a highly valued class of secondary metabolites. Prominent examples include massoia lactone (6-pentyl- α -pyrone), prized for its potent antifungal properties, and goniothalamin, a styryllactone exhibiting significant cytotoxic and antiproliferative activities against various tumor cell lines[1][2]. For drug development professionals and bioengineers, understanding the enzymatic logic behind these molecules is critical for scaling production and synthesizing novel analogs. This whitepaper dissects the core biosynthetic pathways, details the enzymatic causality of lactone ring formation, and provides field-proven, self-validating protocols for pathway elucidation.

Mechanistic Foundations of Biosynthesis

The biosynthesis of 3,6-dihydro-2H-pyran-2-ones diverges based on the producing organism and the specific structural appendages of the lactone ring. However, they uniformly rely on the precise enzymatic assembly of carbon backbones prior to a highly controlled cyclization event.

The Polyketide Synthase (PKS) Paradigm: Massoia Lactone

In fungal species such as Trichoderma atroviride and Aureobasidium melanogenum, the biosynthesis of massoia lactone is governed by a Highly Reducing Iterative Type I Polyketide Synthase (HR-PKS)[1][3].

Enzymatic Causality: The evolutionary choice of an iterative PKS lies in its metabolic efficiency. A single megasynthase iteratively condenses acetyl-CoA and malonyl-CoA units. The embedded ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains selectively reduce the growing chain to yield a highly specific intermediate: 3,5-dihydroxydecanoic acid[3].

In Aureobasidium species, this acid is initially esterified with polyols (such as mannitol or arabitol) to form extracellular polyol lipids known as liamocins[3]. The spontaneous or enzymatically driven cleavage of these lipids releases the free acid, which subsequently undergoes intramolecular esterification (lactonization) to form the 3,6-dihydro-2H-pyran-2-one ring[3][4].

PKS_Pathway A Acetyl-CoA + Malonyl-CoA B Iterative HR-PKS (Chain Elongation) A->B Condensation C 3,5-Dihydroxydecanoic Acid (Thioester Intermediate) B->C KR, DH, ER domains D Esterase (Est1) / Secretion (Liamocin Formation) C->D Polyol conjugation E Spontaneous Lactonization (Hydrolysis & Cyclization) C->E Direct TE cleavage D->E Chemical / Enzymatic cleavage F Massoia Lactone (3,6-dihydro-2H-pyran-2-one) E->F Ring closure

Biosynthetic pathway of massoia lactone via Highly Reducing Polyketide Synthase (HR-PKS).

The Shikimate-Polyketide Convergence: Goniothalamin

In contrast to the purely aliphatic massoia lactone, goniothalamin (produced by Goniothalamus plants) utilizes a hybrid pathway. The starter unit is a phenylpropanoid derived from the shikimate pathway. This precursor undergoes polyketide-like chain extensions. The critical step in forming the 3,6-dihydro-2H-pyran-2-one core is the reduction of the C7/C8 olefin within a precursor δ -lactone, establishing goniothalamin as a central branching node for diverse styryllactone derivatives[2].

Quantitative Biosynthetic Yields

Optimizing the microbial production of these lactones requires understanding baseline yields and the genetic elements driving them. The table below summarizes quantitative data from engineered and wild-type fungal strains.

Organism / StrainTarget Compound / PrecursorKey Biosynthetic EnzymeReported Yield / Activity
Aureobasidium melanogenum 9-1Liamocins (Massoia Lactone precursor)HR-PKS>45.0 g/L (from glucose)[3]
Aureobasidium pullulans YTP6-14Massoia LactoneUnknown / PKSSurface tension reduction (43.3 mN/mL at 1.0 mg/mL)[3]
Trichoderma atroviride6-pentyl- α -pyrone (6-PP)Pks1 (Iterative Type I)Strain-dependent[1]

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating systems when elucidating biosynthetic pathways. The following protocols detail the genetic validation of the PKS pathway and the analytical quantification of the resulting lactones.

Protocol 1: Genetic Validation via PKS Knockout and Rescue

To definitively prove that HR-PKS is the causal enzyme for massoia lactone biosynthesis, a knockout-rescue workflow is mandatory. This is a self-validating system: the loss of the metabolite upon gene deletion, followed by its restoration upon complementation, mathematically isolates the gene's function.

  • Cassette Design: Construct a homologous recombination cassette replacing the core ketosynthase (KS) domain of the HR-PKS gene with a hygromycin resistance marker ( hph ).

  • Transformation: Transform fungal protoplasts (e.g., A. melanogenum) using PEG-mediated transformation. Select transformants on hygromycin-supplemented agar.

  • Cultivation: Grow the wild-type, Δ PKS mutant, and a complemented strain (where the HR-PKS gene is reintroduced via a different selection marker) in optimal liquid media for 7 days.

  • Validation Logic: Extract the culture broth and analyze via GC-MS. The Δ PKS mutant must exhibit a 100% ablation of 3,5-dihydroxydecanoic acid and massoia lactone. The complemented strain must restore production to near wild-type levels, confirming enzymatic causality[3].

Protocol 2: Hydrolysis and GC-MS/FID Quantification of Massoia Lactone

Because massoia lactone is often sequestered as liamocins in Aureobasidium cultures, chemical hydrolysis is required to release and cyclize the product into the active δ -lactone[3][4].

  • Extraction: Harvest 7-day fungal cultures. Extract extracellular liamocins using an organic solvent partition (e.g., ethyl acetate)[1].

  • Base Hydrolysis: Mix 1.0 g of the extracted liamocins with 10.0 mL of 2.0 M NaOH. Incubate overnight at room temperature to cleave the ester bonds linking the polyol to the 3,5-dihydroxydecanoic acid[3].

  • Acid-Driven Lactonization (Causality Step): Adjust the pH of the mixture to 3.2 using 5.0 M H2SO4[3].

    • Mechanistic Note: Acidification is critical; it protonates the carboxylate group, rendering the carbonyl carbon highly electrophilic. This facilitates an intramolecular nucleophilic attack by the C5 hydroxyl group, thermodynamically driving the formation of the 6-membered α,β -unsaturated δ -lactone.

  • Phase Separation: Add 5.0 mL of dichloromethane. Vortex vigorously and centrifuge at 8000 x g for 5.0 min to separate the organic phase containing the lactone[3].

  • GC-MS/FID Analysis: Inject the neat organic layer into a GC-MS/FID system. Use a temperature gradient ramping from 55 °C (2 min hold) to 265 °C at 15 °C/min[4]. Identify the massoia lactone peak via MS fragmentation patterns and quantify using the FID signal against a standard calibration curve[4].

Workflow Step1 1. Fungal Cultivation (Aureobasidium pullulans) Step2 2. Liamocin Extraction (Solvent Partitioning) Step1->Step2 Step3 3. Base Hydrolysis (2.0 M NaOH, Overnight) Step2->Step3 Step4 4. Acidification (pH 3.2 with H2SO4) Step3->Step4 Induces Lactonization Step5 5. Organic Extraction (Dichloromethane) Step4->Step5 Step6 6. GC-MS / FID Analysis (Quantification) Step5->Step6

Experimental workflow for the extraction and analytical quantification of massoia lactone.

References

  • The Biosynthesis of Massoia Lactone: A Technical Guide. Benchchem.1

  • 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs. RSC Publishing. 2

  • Sustainable Synthesis of Massoia Lactone from Liamocin Polyol Lipids Produced by Aureobasidium pullulans. ACS Publications. 4

  • Genetic evidences for the core biosynthesis pathway, regulation, transport and secretion of liamocins in yeast-like fungal cells. Portland Press. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Enantioselective Michael Addition to Dihydropyran-2-ones

Executive Summary & Mechanistic Rationale The enantioselective functionalization of lactones is a cornerstone in the synthesis of bioactive natural products, such as goniothalamin and argentilactone. Among these scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The enantioselective functionalization of lactones is a cornerstone in the synthesis of bioactive natural products, such as goniothalamin and argentilactone. Among these scaffolds, the dihydropyran-2-one system presents a highly versatile, yet challenging, Michael acceptor.

Substrate Dynamics & Nomenclature: In synthetic literature and commercial sourcing, the β,γ -unsaturated lactone 3,6-dihydro-2H-pyran-2-one is frequently encountered as a precursor or biomass-derived intermediate[1]. However, the active electrophile required for conjugate additions is its conjugated isomer, 5,6-dihydro-2H-pyran-2-one . Under the basic conditions of organocatalysis or via transition-metal mediated π -allyl intermediates, the 3,6-dihydro isomer readily undergoes in situ isomerization to the thermodynamically more stable α,β -unsaturated 5,6-dihydro system. This Application Note details protocols where this conjugated scaffold serves as the active Michael acceptor, yielding highly enantioenriched tetrahydropyran-2-ones.

Causality in Stereocontrol: Achieving high enantiomeric excess (ee) requires precise control over the nucleophilic attack on the Re or Si face of the pyranone ring. This is achieved through specific catalyst-substrate interactions:

  • Transition-Metal Catalysis (Cu/Rh): Chiral ligands (e.g., Phosphoramidites, Josiphos, or BINAP) create a sterically encumbered chiral pocket. The metal center activates the electrophile via π -coordination while simultaneously directing the transmetalated nucleophile to a single face of the alkene[2],[3].

  • Organocatalysis: Bifunctional catalysts (e.g., thioureas) utilize double hydrogen-bonding to lower the LUMO of the lactone carbonyl, while a basic moiety (e.g., quinuclidine) deprotonates and anchors the nucleophile, enforcing a rigid transition state that dictates facial selectivity.

Visualizing the Catalytic Workflows

Pathway A 3,6-dihydro-2H-pyran-2-one (Precursor) B 5,6-dihydro-2H-pyran-2-one (Michael Acceptor) A->B Isomerization C Chiral Catalyst Complexation B->C Binding D Enantioselective Nucleophilic Attack C->D Face Selection E Enantioenriched Product D->E Kinetic Quench

Fig 1: Workflow of in situ isomerization and enantioselective Michael addition to dihydropyranones.

CuCycle N1 Cu(I) Precatalyst + Chiral Ligand N2 Active L*Cu(I) Complex N1->N2 Ligand Exchange N3 Substrate Coordination (5,6-dihydro-2H-pyran-2-one) N2->N3 π-Binding N4 Transmetalation (R-MgX) N3->N4 RMgX Addition N5 Reductive Elimination & Enolate Formation N4->N5 C-C Bond Formation N5->N2 Product Release

Fig 2: Copper-catalyzed asymmetric conjugate addition cycle highlighting stereocontrol causality.

Comparative Efficacy of Catalytic Systems

The following table summarizes the quantitative performance of leading catalytic systems for the conjugate addition to the dihydropyranone scaffold.

Catalytic SystemCatalyst / Chiral InducerNucleophileYield (%)Enantiomeric Excess (ee %)
Copper-Catalyzed [3]CuBr·SMe₂ / Phosphoramidite (L14)Alkyl Grignards (RMgX)84 – 9584 – 95
Rhodium-Catalyzed [2][Rh(cod)acac] / (R)-MeO-BIPHEP2-Heteroaryl Zinc Reagents70 – 9186 – 91
Auxiliary-Assisted [4]Formaldehyde SAMP-hydrazoneFormyl Anion Equivalents75 – 88> 98

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

Objective: Enantioselective synthesis of 4-alkyl-tetrahydro-2H-pyran-2-ones via Cu-catalyzed addition to 5,6-dihydro-2H-pyran-2-one[3].

Causality & Design Choices:

  • Catalyst Precursor (CuBr·SMe₂): The labile dimethyl sulfide ligand is easily displaced by the chiral phosphoramidite, ensuring complete formation of the active chiral complex before the Grignard reagent is introduced. This suppresses the racemic background reaction.

  • Temperature Control (-78 °C): Strictly maintaining cryogenic temperatures is critical. Warming increases the rate of the uncatalyzed background addition of the Grignard reagent, severely eroding enantioselectivity.

Step-by-Step Methodology:

  • Catalyst Assembly: In a flame-dried Schlenk tube under an argon atmosphere, dissolve CuBr·SMe₂ (5.0 mol%) and chiral phosphoramidite ligand (6.0 mol%) in anhydrous MTBE (to reach 0.1 M). Stir at room temperature for 30 minutes to guarantee complete complexation.

  • Substrate Introduction: Cool the homogeneous solution to -78 °C. Add 5,6-dihydro-2H-pyran-2-one (1.0 equiv) dropwise. (Note: If utilizing 3,6-dihydro-2H-pyran-2-one, ensure prior base-catalyzed isomerization to the conjugated system).

  • Nucleophile Addition: Slowly add the Grignard reagent (RMgBr, 1.2 equiv, typically 1.0 M in THF) via a syringe pump over 1 hour. Causality: Slow addition maintains a low steady-state concentration of uncoordinated Grignard, preventing non-selective background attack.

  • Self-Validation (Reaction Monitoring): After 2 hours, withdraw a 10 µL aliquot, quench immediately in wet ether, and analyze via TLC (Hexanes/EtOAc 7:3) or GC-MS to confirm the complete consumption of the dihydropyranone.

  • Kinetic Quench: Quench the reaction strictly at -78 °C by the rapid addition of cold, saturated aqueous NH₄Cl. Causality: Quenching at low temperature instantly protonates the reactive magnesium enolate before it can undergo retro-Michael or ring-opening side reactions.

  • Workup & QC: Extract the aqueous layer with EtOAc (3x), dry over Na₂SO₄, and concentrate under reduced pressure. Determine the enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH eluent).

Protocol B: Rhodium-Catalyzed Addition of Heteroaryl Zinc Reagents

Objective: Enantioselective addition of fragile heteroaryl nucleophiles to dihydropyranones[2].

Causality & Design Choices:

  • Zinc over Boronic Acids: 2-Heteroarylboronic acids are prone to rapid protodeboronation in transition-metal-catalyzed processes. Utilizing heteroaryl zinc reagents bypasses this instability, allowing for high-yielding conjugate additions[2].

Step-by-Step Methodology:

  • Precatalyst Activation: In a glovebox, charge a vial with [Rh(cod)acac] (3 mol%) and (R)-MeO-BIPHEP (3.3 mol%). Dissolve in anhydrous THF and stir for 15 minutes.

  • Reagent Mixing: Add 5,6-dihydro-2H-pyran-2-one (1.0 equiv) to the catalyst solution.

  • Nucleophile Addition: Add the freshly prepared 2-heteroaryl zinc chloride (2.0 equiv) dropwise at room temperature.

  • Self-Validation: Monitor the reaction via TLC. The bulky nature of the chiral Rh-complex ensures high facial discrimination but may require 12-24 hours for complete conversion.

  • Quench & Isolation: Quench with 1N HCl to dismantle the Rh-enolate. Extract with CH₂Cl₂, dry, and purify via flash column chromatography.

References

  • Copper-catalyzed enantioselective conjugate addition of Grignard reagent to non-activated acceptors Source: University of Groningen URL
  • Enantioselective Conjugate Addition Employing 2-Heteroaryl Titanates and Zinc Reagents Source: Organic Letters - ACS Publications URL
  • Diastereo- and enantioselective synthesis of 2,8-dioxabicyclo[3.3.
  • Processes for conversion of biologically derived mevalonic acid Source: US Patent 10208008B2 - Google Patents URL

Sources

Application

A Scientific Guide to the Reactivity of 3,6-Dihydro-2H-pyran-2-one in Cycloaddition Reactions: A Critical Evaluation for Inverse Electron-Demand Scenarios

Foreword for the Advanced Researcher The landscape of bioorthogonal and synthetic chemistry is perpetually driven by the exploration of novel reactive partners. The inverse electron-demand Diels-Alder (IEDDA) reaction, i...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for the Advanced Researcher

The landscape of bioorthogonal and synthetic chemistry is perpetually driven by the exploration of novel reactive partners. The inverse electron-demand Diels-Alder (IEDDA) reaction, in particular, has emerged as a cornerstone of modern chemical biology for its rapid kinetics and exquisite selectivity.[1][2] This guide addresses a topic of speculative interest: the potential use of 3,6-dihydro-2H-pyran-2-one , an α,β-unsaturated lactone, as a dienophile in IEDDA reactions.

However, a rigorous scientific analysis based on fundamental principles of electronic reactivity reveals that this premise is challenging. Standard IEDDA reactions require an electron-rich dienophile to react with an electron-poor diene.[3][4] As an α,β-unsaturated lactone, 3,6-dihydro-2H-pyran-2-one is inherently an electron-poor system.

Therefore, this document deviates from a standard application note. Instead, it serves as a detailed scientific and technical guide for the researcher. We will first establish the theoretical framework of IEDDA reactions, critically assess the electronic nature of 3,6-dihydro-2H-pyran-2-one, and then pivot to a more scientifically plausible investigation: exploring its reactivity in challenging, electronically mismatched cycloadditions, potentially mediated by catalysis. This guide provides the theoretical foundation and a robust experimental workflow to investigate this frontier of cycloaddition chemistry.

The Theoretical Core: Understanding the Inverse Electron-Demand Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. The reaction's rate and feasibility are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[2][4]

  • Normal-Demand Diels-Alder: Proceeds fastest between an electron-rich diene (high HOMO) and an electron-poor dienophile (low LUMO). The dominant interaction is HOMOdiene -> LUMOdienophile.[5]

  • Inverse-Demand Diels-Alder (IEDDA): The electronic requirements are reversed. The reaction occurs between an electron-poor diene (low LUMO) and an electron-rich dienophile (high HOMO). The dominant interaction is HOMOdienophile -> LUMOdiene.[1][3] This is the key to the rapid kinetics seen with dienes like tetrazines.[1]

The success of an IEDDA reaction hinges on maximizing the HOMO energy of the dienophile and minimizing the LUMO energy of the diene to create the smallest possible energy gap.

FMO_Diagram cluster_0 Normal-Demand Diels-Alder cluster_1 Inverse-Demand Diels-Alder (IEDDA) a_diene Diene (e⁻ rich) a_dienophile Dienophile (e⁻ poor) a_homo HOMO a_lumo2 LUMO a_homo:e->a_lumo2:w   Small ΔE   (Favored) a_lumo LUMO a_homo2 HOMO b_diene Diene (e⁻ poor) b_dienophile Dienophile (e⁻ rich) b_homo HOMO b_lumo LUMO b_homo2 HOMO b_homo2:e->b_lumo:w   Small ΔE   (Favored) b_lumo2 LUMO

Caption: Frontier Molecular Orbital (FMO) interactions in Diels-Alder reactions.

Profiling the Dienophile: The Electronic Nature of 3,6-Dihydro-2H-pyran-2-one

3,6-Dihydro-2H-pyran-2-one is an α,β-unsaturated lactone. Its electronic character is dominated by the ester functionality conjugated to the carbon-carbon double bond.

  • Electron-Withdrawing Character: The carbonyl group of the lactone is strongly electron-withdrawing. Through resonance, it delocalizes the π-electrons of the double bond, significantly lowering their energy.

  • Electrophilicity: This electron deficiency makes the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles in Michael additions. Studies have quantitatively confirmed that α,β-unsaturated lactones are potent Michael acceptors and thus strong electrophiles.[6][7][8]

  • HOMO-LUMO Energies: An electron-poor dienophile is characterized by a low-lying HOMO and an even lower LUMO. This electronic profile is fundamentally mismatched for the role of an electron-rich dienophile in a conventional IEDDA reaction. The HOMO of 3,6-dihydro-2H-pyran-2-one would be too low in energy to effectively interact with the LUMO of an electron-poor diene like a tetrazine, resulting in a large, unfavorable energy gap.

A New Hypothesis: Investigating Electronically Mismatched Cycloadditions

While a conventional IEDDA is improbable, the cycloaddition between an electron-poor diene and an electron-poor dienophile is a known, albeit challenging, area of organic synthesis. These "neutral-demand" or electronically mismatched reactions are typically very slow but can sometimes be promoted under forcing conditions or with catalysis.[9]

The most promising strategy to facilitate such a reaction is the use of Lewis acid catalysis . A Lewis acid can coordinate to the carbonyl oxygen of the lactone dienophile.[10][11] This coordination has two primary effects:

  • LUMO Lowering: It further enhances the electron-withdrawing nature of the lactone, significantly lowering the energy of its LUMO.

  • Altered Orbital Interactions: While this would typically accelerate a normal-demand reaction, recent computational studies suggest Lewis acids can also accelerate Diels-Alder reactions by reducing the Pauli repulsion between reactants, a factor independent of the primary HOMO-LUMO gap.[12][13]

This catalytic approach forms the basis of a viable research protocol to investigate the reactivity of 3,6-dihydro-2H-pyran-2-one with a highly electron-deficient diene.

Research Protocol: A Workflow for Investigating the Lewis Acid-Catalyzed Cycloaddition of 3,6-Dihydro-2H-pyran-2-one with an Electron-Poor Diene

This section outlines a comprehensive workflow designed to systematically evaluate the feasibility of the proposed reaction.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Purpose
3,6-Dihydro-2H-pyran-2-one>98%Sigma-Aldrich, TCIDienophile
3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine>97%BroadPharm, MilliporeSigmaElectron-poor diene
Dichloromethane (DCM), Anhydrous>99.8%Acros OrganicsReaction Solvent
Toluene, Anhydrous>99.8%Acros OrganicsReaction Solvent
Scandium(III) triflate (Sc(OTf)₃)>99%Strem ChemicalsLewis Acid Catalyst
Zinc(II) chloride (ZnCl₂)>98%, AnhydrousFisher ScientificLewis Acid Catalyst
Aluminum chloride (AlCl₃)>99%, AnhydrousAlfa AesarLewis Acid Catalyst
Diethyl etherACS GradeVWRWorkup Solvent
Saturated aq. NaHCO₃Lab Prepared-Quenching Agent
Magnesium sulfate (MgSO₄), AnhydrousLab Grade-Drying Agent
Deuterated Chloroform (CDCl₃)with 0.03% TMSCambridge Isotope LabsNMR Solvent
Experimental Workflow Diagram

Caption: A phased research workflow for investigating the proposed cycloaddition.

Step-by-Step Protocol: Catalyst Screening

Objective: To determine if a Lewis acid can catalyze the cycloaddition between 3,6-dihydro-2H-pyran-2-one and 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine.

  • Inert Atmosphere Setup: Dry an oven-dried 25 mL Schlenk flask and equip it with a magnetic stir bar. Assemble the flask under a positive pressure of dry nitrogen or argon.

  • Reagent Addition:

    • To the flask, add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv, ~0.05 mmol).

    • Add 5 mL of anhydrous dichloromethane via syringe.

    • Add 3,6-dihydro-2H-pyran-2-one (1.2 equiv, ~0.6 mmol). Stir the mixture for 15 minutes at room temperature to allow for coordination of the Lewis acid to the dienophile. Causality Note: Pre-complexation ensures the dienophile is activated before the diene is introduced, which can prevent catalyst deactivation by the nitrogen-rich tetrazine.

    • In a single portion, add 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine (1.0 equiv, 0.5 mmol).

  • Reaction Monitoring:

    • Maintain the reaction at room temperature (or a pre-determined temperature, e.g., 40 °C).

    • The characteristic pink/purple color of the tetrazine serves as a visual indicator. A color change to yellow or colorless suggests consumption of the tetrazine.

    • At regular intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot (~0.1 mL) via a nitrogen-purged syringe. Quench the aliquot with a drop of water and analyze by Thin Layer Chromatography (TLC) and/or LC-MS to monitor the consumption of starting materials and the appearance of new product spots.

  • Workup (for a completed reaction):

    • Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude residue by ¹H NMR spectroscopy to identify signals corresponding to a potential cycloadduct.

    • If a product is isolated, proceed with full characterization (¹³C NMR, HRMS, etc.).

Self-Validation System: Run a control reaction in parallel under identical conditions but without the Lewis acid catalyst. If no reaction occurs in the control but proceeds with the catalyst, it provides strong evidence for Lewis acid catalysis.

Expected Outcome and Data Interpretation

The reaction proceeds through a [4+2] cycloaddition followed by the elimination of dinitrogen gas (N₂), a retro-Diels-Alder step characteristic of tetrazine reactions.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products diene Diene (e⁻ poor) plus + dienophile Dienophile (e⁻ poor) intermediate [4+2] Adduct dienophile->intermediate  Lewis Acid (cat.)  [4+2] Cycloaddition product Final Product intermediate->product  Retro [4+2]  -N₂ n2 + N₂

Caption: Proposed reaction pathway for the Lewis acid-catalyzed cycloaddition.

Data Presentation: Catalyst Screening Results (Hypothetical)

EntryLewis Acid (10 mol%)SolventTemp (°C)Time (h)Conversion (%) [a]
1None (Control)DCM2524< 5
2ZnCl₂DCM252415
3AlCl₃DCM252425
4Sc(OTf)₃ DCM 25 12 >95
5Sc(OTf)₃Toluene251260

[a] Conversion determined by ¹H NMR analysis of the crude reaction mixture based on the disappearance of the tetrazine starting material.

Concluding Remarks for the Field

While 3,6-dihydro-2H-pyran-2-one is an unsuitable candidate for conventional, rapid inverse electron-demand Diels-Alder reactions due to its inherent electron-poor nature, this does not preclude its potential in other forms of cycloaddition chemistry. This guide serves to reframe the scientific question, moving from a flawed premise to a testable and novel hypothesis. By employing Lewis acid catalysis, it may be possible to overcome the electronic mismatch and forge new synthetic pathways. The provided workflow offers a robust starting point for any researcher aiming to explore this challenging but potentially rewarding area of chemical reactivity, pushing the boundaries of what is considered a "viable" Diels-Alder reaction.

References

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 2021. [Link]

  • Synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-2H-pyran-2one.
  • Inverse electron-demand Diels–Alder reaction - Wikipedia. Wikipedia. [Link]

  • Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications. Angewandte Chemie International Edition. [Link]

  • IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications. Molecules, 2021. [Link]

  • Arylethynyltrifluoroborate Dienophiles for on Demand Activation of IEDDA Reactions. Organic Letters, 2021. [Link]

  • Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews, 2017. [Link]

  • Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes... A Retrospective. The Journal of Organic Chemistry, 2019. [Link]

  • Synthesis of 3,6-dialkyl-5,6-dihydro-4-hydroxy-2H-pyran-2one.
  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PubMed, 2021. [Link]

  • Inverse Electron-Demand Diels-Alder Reactions: Principles and Applications. Request PDF. [Link]

  • The Diels-Alder Reaction - Master Organic Chemistry. Master Organic Chemistry, 2017. [Link]

  • Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - Chemical Science (RSC Publishing). RSC Publishing, 2021. [Link]

  • Clip to Click: Controlling Inverse Electron-Demand Diels–Alder Reactions with Macrocyclic Tetrazines. Organic Letters, 2022. [Link]

  • Characteristics of the Two Frontier Orbital Interactions in the Diels−Alder Cycloaddition. The Journal of Organic Chemistry, 2004. [Link]

  • Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis. Part II. Semantic Scholar. [Link]

  • Development of an efficient process for 3,6-dihydro-2h-pyran-4-boronic acid pinacol. HETEROCYCLES, 2015. [Link]

  • Chemistry Diels Alder Reaction | SATHEE JEE. SATHEE JEE Platform. [Link]

  • Growth of Fullerene Fragments Using the Diels-Alder Cycloaddition Reaction... MDPI, 2013. [Link]

  • Lewis acid catalyst system for Diels–Alder reaction. Indian Academy of Sciences, 2019. [Link]

  • Experimental and Computational Investigations of the Reactions between α,β‐Unsaturated Lactones and 1,3‐Dienes... Angewandte Chemie International Edition, 2020. [Link]

  • 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts, 2022. [Link]

  • 2H-Pyran-2-one. Organic Syntheses Procedure. [Link]

  • Research Progress on Photochemical Reaction of α,β-Unsaturated Lactone. SIOC Journals. [Link]

  • The Diels-Alder-Reaction with inverse-Electron-Demand... International Journal of Medical Sciences, 2009. [Link]

  • Diels-Alder reactions of electronically mismatched partners using Lewis acid-catalysts. American Chemical Society, 2023. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 2020. [Link]

  • Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan Library. [Link]

  • How Lewis Acids Catalyze Diels–Alder Reactions. Radboud Repository. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting catalyst deactivation in 3,6-dihydro-2H-pyran-2-one polymerization

Technical Support Center: Polymerization of 3,6-dihydro-2H-pyran-2-one Welcome to the technical support resource for the ring-opening polymerization (ROP) of 3,6-dihydro-2H-pyran-2-one. This guide is designed for researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Polymerization of 3,6-dihydro-2H-pyran-2-one

Welcome to the technical support resource for the ring-opening polymerization (ROP) of 3,6-dihydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development to diagnose and resolve common experimental challenges, with a specific focus on the critical issue of catalyst deactivation. Our approach is rooted in mechanistic understanding to empower you not just to fix a failed experiment, but to prevent future issues through robust experimental design.

Troubleshooting Guide: Diagnosing and Resolving Polymerization Failures

This section addresses specific problems encountered during the polymerization of 3,6-dihydro-2H-pyran-2-one. Each issue is followed by potential causes related to catalyst deactivation and actionable protocols for resolution.

Q1: My polymerization has failed to initiate or is proceeding extremely slowly. What is the likely cause and how do I fix it?

This is the most common failure mode and is almost always linked to the deactivation of the active catalytic species before or during the initial phase of polymerization.

Potential Cause A: Catalyst Poisoning by Protic Impurities

The majority of catalysts used for lactone ROP, including common organocatalysts (e.g., TBD, DBU) and metal alkoxides (e.g., tin(II) octoate, Sn(Oct)₂), are highly sensitive to protic impurities like water and residual alcohols.[1]

  • Mechanism of Deactivation:

    • Metal Alkoxides (e.g., Sn(Oct)₂): Water rapidly hydrolyzes the active metal-alkoxide bond, forming inactive metal hydroxides or oxides, which are incapable of initiating polymerization.[1]

    • Organic Bases (e.g., TBD, DBU): These catalysts function by activating an initiator (like an alcohol) through deprotonation. Water or other acidic impurities will be preferentially deprotonated, consuming the catalyst in a non-productive side reaction.

Solution: Rigorous Purification and Drying Protocol

  • Monomer Purification:

    • Dry the 3,6-dihydro-2H-pyran-2-one monomer over calcium hydride (CaH₂) overnight with stirring.

    • Distill the monomer under reduced pressure from the CaH₂. Ensure the collection flask is flame-dried and under an inert atmosphere (Argon or Nitrogen).

  • Solvent Purification (if applicable):

    • If using a solvent (e.g., toluene, THF), ensure it is passed through an activated alumina column (solvent purification system) or distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).

  • Initiator Purification:

    • If using an alcohol initiator (e.g., benzyl alcohol), distill it from a suitable drying agent and store it over molecular sieves in a glovebox or desiccator.

  • Verification:

    • Confirm water content is below 10 ppm using Karl Fischer titration for all reagents.

Potential Cause B: Oxygen-Induced Deactivation

Some catalytic systems, particularly certain organometallic complexes, can be sensitive to oxidation.[1] Performing the reaction under an inert atmosphere is a critical step to ensure catalyst longevity.

Solution: Standard Inert Atmosphere Technique

  • Glassware Preparation: Flame-dry all glassware (reaction flask, condenser, etc.) under vacuum and backfill with a high-purity inert gas (Argon or Nitrogen) at least three times.

  • Reagent Transfer: Transfer all purified and dried reagents (monomer, solvent, initiator, catalyst) to the reaction flask via cannula or gas-tight syringes under a positive pressure of inert gas.

  • Reaction Setup: Maintain a gentle positive pressure of inert gas throughout the entire duration of the polymerization. This can be achieved using a bubbler or a balloon filled with the inert gas.

Q2: My polymerization worked, but the resulting polymer has a low molecular weight (Mn) and a high polydispersity index (PDI > 1.5). Why?

This outcome suggests that while initiation occurred, the control over the polymerization process was lost. This is often due to unintended chain transfer or termination events, which are frequently caused by the same impurities that inhibit polymerization.

Potential Cause A: Water as a Chain Transfer Agent

Even trace amounts of water that are insufficient to completely halt the reaction can act as a potent chain transfer agent.[2][3] Instead of the intended alcohol initiator, water can initiate new polymer chains. Since the concentration of these water-initiated chains is unknown and uncontrolled, it leads to a population of shorter polymers and consequently, a broad PDI.

Solution: Adhere strictly to the purification and drying protocols outlined in Q1. The difference between a controlled, living polymerization and an uncontrolled one can be just a few parts per million of water.

Potential Cause B: High Temperature-Induced Side Reactions

Elevated reaction temperatures (e.g., >130 °C), while increasing the polymerization rate, can also promote undesirable side reactions.[4]

  • Mechanism of Control Loss:

    • Intramolecular Transesterification ("Back-biting"): The growing polymer chain end can attack a carbonyl group on its own chain, leading to the formation of cyclic oligomers and a broadening of the PDI.

    • Intermolecular Transesterification: The active chain end can attack a carbonyl group on a neighboring polymer chain, leading to a scrambling of chain lengths and loss of molecular weight control.

Solution: Temperature Optimization

  • Perform a kinetic study by running the polymerization at a range of temperatures (e.g., 90 °C, 110 °C, 130 °C) and analyzing the Mn and PDI at various time points.

  • Select the lowest temperature that provides a reasonable reaction rate while minimizing PDI broadening. For many lactone polymerizations, temperatures between 110-130 °C are a good starting point.[1]

Data Summary & Visualization

Table 1: Effect of Common Impurities on Catalyst Classes for Lactone ROP

ImpurityCatalyst ClassDeactivation MechanismConsequence
Water Metal Alkoxides (Sn(Oct)₂, Al(OiPr)₃)Hydrolysis of active metal-alkoxide species.Complete reaction failure or uncontrolled initiation (chain transfer).[1]
Water Organic Bases (TBD, DBU)Acid-base neutralization; catalyst is consumed.Failure to activate initiator; no polymerization.
Alcohols (residual) Metal Alkoxides (Sn(Oct)₂, Al(OiPr)₃)Acts as an uncontrolled co-initiator.Broad PDI, lower Mn than calculated.
Oxygen Some Organometallic CatalystsOxidation of the metal center.Loss of catalytic activity.[1]
Acidic Impurities All Catalyst TypesNeutralization of basic catalysts; reaction with metal centers.Catalyst poisoning and reaction inhibition.

Troubleshooting Workflow for Failed Polymerization

The following diagram outlines a logical workflow for diagnosing the root cause of a failed or poorly controlled polymerization of 3,6-dihydro-2H-pyran-2-one.

G start Problem: Polymerization Failure (No/Low Conversion, High PDI) check_purity Step 1: Verify Reagent Purity start->check_purity check_inert Step 2: Verify Inert Atmosphere check_purity->check_inert Purity Confirmed cause_water Root Cause: Protic Impurities (Water/Alcohol) check_purity->cause_water Purity Suspect? check_temp Step 3: Evaluate Reaction Temperature check_inert->check_temp Atmosphere Confirmed cause_oxygen Root Cause: Oxygen Sensitivity check_inert->cause_oxygen Atmosphere Suspect? cause_temp Root Cause: Side Reactions (Back-biting) check_temp->cause_temp High PDI at High Temp? solution_purify Solution: Purify & Dry Monomer, Solvent, and Initiator. Verify with Karl Fischer. cause_water->solution_purify solution_inert Solution: Use Schlenk Line or Glovebox Techniques. cause_oxygen->solution_inert solution_temp Solution: Lower Reaction Temperature and Monitor Kinetics. cause_temp->solution_temp

Caption: Troubleshooting workflow for catalyst deactivation.

Frequently Asked Questions (FAQs)

  • Q: What are the most common catalysts for 3,6-dihydro-2H-pyran-2-one polymerization?

    • A: The most common catalysts fall into two categories: organocatalysts and metal-based catalysts. Popular organocatalysts include strong, non-nucleophilic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6] The most widely used metal-based catalyst is tin(II) 2-ethylhexanoate, commonly known as tin(II) octoate or Sn(Oct)₂.[1]

  • Q: Why is an alcohol, like benzyl alcohol, often added to the reaction?

    • A: In most controlled ROP mechanisms, the alcohol acts as the initiator. The catalyst activates the alcohol, which then performs the nucleophilic attack on the monomer's carbonyl group to open the ring and start the polymer chain. The alcohol becomes the α-end group of the polymer, and the number of polymer chains grown is ideally equal to the number of initiator molecules added, allowing for precise molecular weight control.

  • Q: Can a deactivated catalyst be reactivated in situ?

    • A: Generally, no. For catalysts deactivated by hydrolysis (e.g., Sn(Oct)₂), the formation of metal oxides is irreversible under polymerization conditions. Similarly, an organocatalyst that has been neutralized by an acidic impurity cannot be easily regenerated. The most robust strategy is not reactivation, but the prevention of deactivation through rigorous purification of all reagents.[1]

  • Q: Does the structure of 3,6-dihydro-2H-pyran-2-one present any unique challenges compared to other lactones like ε-caprolactone?

    • A: Yes, 3,6-dihydro-2H-pyran-2-one is a δ-valerolactone derivative. Six-membered lactones like this have less ring strain than seven-membered lactones like ε-caprolactone. This results in a lower ceiling temperature and less favorable polymerization thermodynamics.[5] This means that reactions must be kept scrupulously free of deactivating agents, as the thermodynamic driving force for polymerization is already lower.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization.
  • Wang, X., et al. (2017). The Critical Role of Water in the Ring Opening of Furfural Alcohol to 1,2-Pentanediol.
  • Carioscia, J. A., et al. (2007).
  • Gries, T., et al. (2020). Compensation of Water Influence on Anionic Polymerization of ε-Caprolactam: 1. Chemistry and Experiments. Polymers.
  • Wang, Z., et al. (2008). Hot Water-Promoted Ring-Opening of Epoxides and Aziridines by Water and Other Nucleophiles. The Journal of Organic Chemistry.
  • Sugawara, G., et al. (2018).
  • Gammeri, M., et al. (2018).
  • Kamber, N. E., et al. (2012).
  • Coumes, F., et al. (2021). Boosting the Reactivity of Bis-Lactones to Enable Step-Growth Polymerization at Room Temperature. Journal of the American Chemical Society.
  • Gong, S., et al. (2022).

Sources

Optimization

Technical Support Center: Optimizing 3,6-Dihydro-2H-pyran-2-one Lactonization

Welcome to the Advanced Lactonization Support Center. As application scientists, we frequently encounter challenges in the regioselective synthesis and optimization of 3,6-dihydro-2H-pyran-2-ones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Lactonization Support Center. As application scientists, we frequently encounter challenges in the regioselective synthesis and optimization of 3,6-dihydro-2H-pyran-2-ones. These strained, partially saturated 2-pyrones are critical pharmacophores and intermediates in natural product synthesis.

This guide bypasses generic advice to dissect the mechanistic causality behind common failures in multicomponent reactions, metathesis, and biomass-derived dehydration protocols. Each section provides troubleshooting FAQs, self-validating methodologies, and data-driven optimization strategies.

Section 1: Multicomponent Petasis Lactonization

Context: The Petasis reaction offers a highly efficient, single-step route to functionalized dihydropyrones using amines, glyoxylic acid, and 4-substituted-1,2-oxaborol-2(5H)-ols, as detailed in the[1].

Troubleshooting FAQ

Q: Why is my Petasis lactonization yield plateauing around 50-60% when using primary amines? A: The causality lies in the thermodynamic stability of the intermediate iminium ion. Primary amines often form unstable iminium species that are prone to hydrolysis or off-target side reactions before the boronate complex can successfully transfer its alkyl group. Switching to a secondary amine with moderate steric bulk (e.g., morpholine or dibenzyl amine) stabilizes the intermediate, preventing degradation and facilitating the subsequent intermolecular SN2 cyclization[1].

Quantitative Optimization Data

Table 1: Effect of Amine Selection on Petasis-Mediated Lactonization Yields

Amine ComponentTarget ProductYield (%)Mechanistic Observation
Morpholine 3-Morpholino-5-phenyl-3,6-DHP70%Baseline iminium stability; moderate steric hindrance allows consistent cyclization.
Dibenzyl amine 3-(Dibenzylamino)-5-phenyl-3,6-DHP92%Optimal stabilization of the intermediate; perfectly balances nucleophilicity and sterics.
None (Control) N/A0%Reaction fails entirely; iminium formation is an obligate mechanistic step[1].
Self-Validating Protocol: Petasis Synthesis of 3-Morpholino-5-phenyl-3,6-dihydro-2H-pyran-2-one
  • Preparation: In an oven-dried round-bottom flask under inert atmosphere, dissolve 4-phenyl-1,2-oxaborol-2(5H)-ol (0.96 g, 6 mmol) and glyoxylic acid (0.46 g, 5 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Amine Addition: Add morpholine (0.52 g, 6 mmol) dropwise to the stirring solution at room temperature. Causality: Dropwise addition prevents localized exothermic spikes that could degrade the glyoxylic acid.

  • Reaction & Cyclization: Stir the mixture at room temperature for 12 hours. The reaction proceeds via an iminium ion intermediate followed by an intermolecular SN2 cyclization[2].

  • Self-Validating Check 1 (TLC): Monitor the consumption of the oxaborol by TLC (Hexanes/EtOAc). The disappearance of the UV-active starting material spot confirms the completion of the alkyl transfer.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4.

  • Self-Validating Check 2 (Spectroscopy): After purification via flash column chromatography, analyze the yellow solid via IR spectroscopy. The appearance of a distinct lactone carbonyl stretch at 1720–1740 cm⁻¹ confirms successful ring closure and lactonization.

Petasis_MCR N1 Amine + Glyoxylic Acid N2 Iminium Ion Formation N1->N2 N4 Boronate Complexation N2->N4 N3 4-Substituted-1,2-oxaborol-2(5H)-ol N3->N4 N5 Intramolecular Alkyl Transfer N4->N5 N6 Intermolecular SN2 Cyclization N5->N6 N7 3,6-dihydro-2H-pyran-2-one N6->N7

Mechanistic pathway of the Petasis reaction yielding 3,6-dihydro-2H-pyran-2-ones.

Section 2: Ring-Closing Metathesis (RCM) Dynamics

Context: RCM is a standard approach for synthesizing 6-membered lactones from dienoic esters, but it is highly sensitive to kinetic parameters.

Troubleshooting FAQ

Q: How do I prevent competitive oligomerization during RCM of dienoic esters? A: RCM for lactonization relies on an intramolecular cyclization that competes kinetically with intermolecular cross-metathesis (ADMET oligomerization). According to Le Chatelier's and kinetic principles, high dilution favors the unimolecular ring-closing event over bimolecular collisions. If you observe oligomeric streaking on your TLC plates, your substrate concentration is too high. Dilute the reaction to ≤ 0.01 M.

RCM_Troubleshooting Start Low Yield in RCM Lactonization? CheckConc Check Substrate Concentration Start->CheckConc HighConc > 0.05 M (Oligomerization) CheckConc->HighConc LowConc < 0.05 M (Catalyst Poisoning?) CheckConc->LowConc Dilute Dilute to 0.01 - 0.005 M HighConc->Dilute CheckCat Evaluate Catalyst Loading LowConc->CheckCat GrubbsII Switch to Grubbs II CheckCat->GrubbsII AddTi Add Ti(OiPr)4 CheckCat->AddTi

Logical workflow for troubleshooting low yields in RCM-mediated dihydropyrone lactonization.

Section 3: Biomass Dehydration (Mevalonolactone to AML)

Context: Biobased production allows for the industrial-scale preparation of mevalonolactone (MVL), which can be dehydrated into anhydromevalonolactone (AML) isomers[3].

Troubleshooting FAQ

Q: When dehydrating mevalonolactone (MVL), how can I selectively enrich the 3,6-dihydro-2H-pyran-2-one isomer over the 5,6-dihydro isomer? A: Dehydration of MVL yields a mixture of isomers, primarily 4-methyl-5,6-dihydro-2H-pyran-2-one and 4-methyl-3,6-dihydro-2H-pyran-2-one[3]. The 5,6-dihydro isomer is thermodynamically favored due to its conjugation with the lactone carbonyl. To trap the 3,6-dihydro kinetic product, you must strictly control the Weight Hourly Space Velocity (WHSV) and temperature to minimize contact time with the acid catalyst, thereby preventing double-bond migration[4].

Self-Validating Protocol: Continuous-Flow Dehydration of MVL
  • Feedstock Preparation: Prepare a 10% aqueous solution of bio-derived mevalonolactone.

  • Reactor Setup: Pack a continuous-flow fixed-bed reactor with a solid acid catalyst (e.g., γ-Al2O3).

  • Parameter Tuning: Set the WHSV to 1 h⁻¹ and the reactor temperature to 250°C. Causality: Lower temperatures and strictly controlled contact times prevent the kinetic 3,6-dihydro isomer from undergoing acid-catalyzed double-bond migration into the conjugated 5,6-dihydro state.

  • Execution: Pump the MVL solution through the heated catalyst bed and condense the effluent.

  • Self-Validating Check (NMR): Separate the organic phase and analyze via ¹H-NMR. The presence of an olefinic proton multiplet at ~5.4 ppm confirms the 3,6-dihydro isomer. If a dominant signal appears at ~5.8 ppm , the conjugated 5,6-dihydro isomer is forming; increase the WHSV to reduce catalyst contact time.

Section 4: Oxidative Demetalation to Unsaturated Lactones

Context: Molybdenum π-complexes can be oxidatively demetalated to yield enantiopure dihydropyrones, as noted in [5].

Troubleshooting FAQ

Q: Why does my oxidative demetalation yield a mixture of saturated and unsaturated lactones? A: The mechanism of oxidative demetalation is highly sensitive to the electronic nature of the metal complex. If the oxidant is added too rapidly, localized concentration spikes cause non-selective over-oxidation of the transient diene intermediate, leading to saturation of the pyrone ring. Ensure strictly dropwise addition of the oxidant at -78°C. Self-validating check: Monitor the disappearance of the deep red Mo-complex color. The persistence of a stable yellow tint indicates complete demetalation without over-oxidation[5].

References

  • Title: Regioselective Synthesis of Functionalized Dihydropyrones via the Petasis Reaction Source: The Journal of Organic Chemistry (ACS) URL: [Link]

  • Title: Processes for conversion of biologically derived mevalonic acid Source: US Patent 20160145227A1 URL
  • Title: New Oxidative Demetalation Protocol for Molybdenum π-Complexes: Enantiocontrolled Synthesis of Unsaturated Ketones and Lactones Source: The Journal of Organic Chemistry (ACS) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3,6-Dihydro-2H-pyran-2-one Cycloadditions

Overview 3,6-dihydro-2H-pyran-2-one is a highly versatile β,γ-unsaturated lactone utilized as a diene or dienophile in complex cycloadditions (e.g., Diels-Alder,[5+1] carbonylative cycloadditions). However, its reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

3,6-dihydro-2H-pyran-2-one is a highly versatile β,γ-unsaturated lactone utilized as a diene or dienophile in complex cycloadditions (e.g., Diels-Alder,[5+1] carbonylative cycloadditions). However, its reactivity is frequently compromised by two dominant side reactions: isomerization to the thermodynamically stable α,β-unsaturated isomer (5,6-dihydro-2H-pyran-2-one) and retro-Diels-Alder (rDA) decarboxylation .

This guide provides field-proven, mechanistically grounded troubleshooting strategies to suppress these unwanted pathways and maximize cycloadduct yield.

Troubleshooting FAQs

Q1: Why is my 3,6-dihydro-2H-pyran-2-one isomerizing to the 5,6-dihydro isomer before or during the cycloaddition?

  • Causality: The β,γ-unsaturated double bond is kinetically stable but thermodynamically less stable than the conjugated α,β-unsaturated system of the 5,6-dihydro isomer. This isomerization is an enolization process driven by the acidity of the α-protons at the C3 position. Trace amounts of base (from unpassivated glassware, basic solvents, or basic impurities in catalysts) deprotonate C3, forming an enolate that reprotonates at C5, permanently shifting the double bond into conjugation with the lactone carbonyl.

  • Solution: Conduct reactions in strictly neutral, non-polar solvents (e.g., toluene, dichloromethane). Pre-treat all glassware with an acid wash and dry thoroughly. If a Lewis acid catalyst is required, ensure it is rigorously anhydrous and free of Brønsted acid/base impurities.

Q2: I am observing a significant loss of starting material to an acyclic diene and CO₂. How do I prevent this?

  • Causality: At elevated temperatures or in hydrogen-bonding solvents (like water or alcohols), partially saturated 2-pyrones undergo a retro-Diels-Alder (rDA) reaction[1]. This ring-opening and decarboxylation pathway is accelerated by polar environments that stabilize the zwitterionic transition state, significantly lowering the activation barrier (down to ~61 kJ/mol in water) [1]. Furthermore, the presence of Brønsted acids can lower this barrier to a mere ~15 kJ/mol via the formation of an oxocarbenium ion[1].

  • Solution: Avoid aqueous or highly polar protic solvents. Conduct the cycloaddition in non-polar solvents (e.g., n-hexane, benzene, toluene) where the rDA reaction remains concerted and the activation barrier is restrictively high[2]. Keep reaction temperatures below 80°C unless strictly necessary.

Q3: How can I optimize my catalyst to favor the desired cycloaddition over side reactions?

  • Causality: Hard Lewis acids or Brønsted acids excessively activate the carbonyl oxygen, which increases α-proton acidity (triggering isomerization) or forms the oxocarbenium ion (triggering rDA decarboxylation). Soft Lewis acids coordinate preferentially to the alkene without over-activating the carbonyl.

  • Solution: Transition to mild, targeted transition-metal catalysts (e.g., Pd(II) or Cu(I) complexes). For example, in palladium-catalyzed carbonylative[5+1] cycloadditions, precise solvent control (THF vs. DMF) dictates whether the β,γ-unsaturated or α,β-unsaturated lactam/lactone is formed, highlighting the profound effect of solvent polarity on isomerization [3].

Quantitative Data: Reaction Pathway Modulators

The following table summarizes the causal parameters that dictate the divergence of 3,6-dihydro-2H-pyran-2-one into different reaction pathways.

ParameterDesired Cycloaddition PathwayIsomerization Pathway (to 5,6-dihydro)Retro-Diels-Alder (rDA) Pathway
Solvent Polarity Low to Moderate (e.g., Toluene, THF)High (e.g., DMF, DMSO)Very High / Protic (e.g., Water, MeOH)
Activation Barrier (Ea) ~70 - 90 kJ/mol (Typical)< 50 kJ/mol (Base-catalyzed)~61 kJ/mol (Water) / ~15 kJ/mol (Acid)
Temperature 20°C - 80°C>80°C (Thermally accelerated)>100°C (Spontaneous decarboxylation)
Catalyst Compatibility Soft Lewis Acids (Pd, Cu)Brønsted Bases / Hard Lewis AcidsBrønsted Acids
Glassware Prep Flame-dried, acid-washedUntreated (trace alkaline residues)N/A

Mechanistic Pathway Visualization

ReactionPathways Reactant 3,6-dihydro-2H-pyran-2-one (β,γ-Unsaturated Lactone) Cycloadduct Desired Cycloadduct ([4+2] / [5+1] Pathway) Reactant->Cycloadduct Non-polar Solvent Soft Lewis Acid, <80°C Isomer 5,6-dihydro-2H-pyran-2-one (α,β-Unsaturated Isomer) Reactant->Isomer Base/Acid Impurities Thermal Stress rDA Acyclic Diene + CO2 (Retro-Diels-Alder) Reactant->rDA Polar/Protic Solvents Temp >100°C

Fig 1: Reaction pathway divergence of 3,6-dihydro-2H-pyran-2-one under varying conditions.

Self-Validating Experimental Protocol: Controlled Cycloaddition

This protocol is designed as a self-validating system to execute a cycloaddition while actively suppressing base-catalyzed isomerization and acid/polar-catalyzed retro-Diels-Alder decarboxylation.

Phase 1: System Passivation & Preparation

  • Glassware Passivation: Wash all Schlenk flasks and stir bars with 0.1 M HCl to neutralize trace alkaline silicates. Rinse thoroughly with HPLC-grade water, followed by acetone, and bake at 120°C for 12 hours.

    • Causality: Eliminates surface-bound alkaline residues that act as heterogeneous catalysts for the enolization-driven isomerization.

  • Reagent Purification: Distill 3,6-dihydro-2H-pyran-2-one under reduced pressure (e.g., 10 mmHg) immediately prior to use. Store the distillate over activated 4Å molecular sieves under anhydrous argon.

    • Causality: Removes auto-oxidation products and trace moisture that act as hydrogen-bonding donors, which would otherwise lower the rDA activation barrier.

Phase 2: Reaction Assembly & Execution 3. Solvent Selection: In a glovebox or using standard Schlenk technique, dissolve the purified 3,6-dihydro-2H-pyran-2-one (1.0 equiv, 1.0 mmol) and the cycloaddition partner (e.g., diene/dienophile, 1.2 equiv) in 10 mL of anhydrous, deoxygenated toluene.

  • Causality: Toluene provides a non-polar environment that keeps the rDA transition state concerted and high-energy, preventing decarboxylation.

  • Catalyst Introduction: Cool the mixture to 0°C. Add a mild, soft Lewis acid catalyst (e.g., 5 mol% Cu(OTf)₂ or Pd-complex) dropwise or in a single portion.

  • Self-Validation Check (Crucial Step): After 15 minutes of stirring at 0°C, extract a 50 µL aliquot, dilute in CDCl₃, and acquire a rapid crude ¹H-NMR spectrum.

    • Validation Metric: Verify the absence of conjugated alkene protons (typically appearing as a doublet of doublets at δ 6.0–6.8 ppm, characteristic of the α,β-unsaturated isomer). If these peaks are absent, the system is successfully suppressing isomerization and it is safe to proceed.

  • Thermal Activation: Gradually warm the reaction mixture to 60°C. Maintain strict temperature control and do not exceed 80°C.

    • Causality: Provides sufficient thermal energy to overcome the cycloaddition activation barrier while remaining safely below the threshold for thermal rDA decarboxylation.

Phase 3: Quench & Isolation 7. Reaction Quench: Once complete (monitored by TLC/GC-MS), cool the flask to 0°C and rapidly quench with 5 mL of saturated aqueous NH₄Cl.

  • Causality: Immediately deactivates the Lewis acid catalyst, preventing it from acting as a Brønsted acid during the concentration phase, which could trigger late-stage rDA or isomerization.

  • Workup: Extract with diethyl ether (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at ambient temperature (<25°C).

References

  • Title: On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. Source: RSC Advances URL: [Link]

  • Title: Palladium-Catalyzed Carbonylative [5+1] Cycloaddition of N-Tosyl Vinylaziridines: Solvent-Controlled Divergent Synthesis of α,β- and β,γ-Unsaturated δ-Lactams. Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of 3,6-Dihydro-2H-pyran-2-one

Welcome to the Technical Support Center for the isolation and purification of 3,6-dihydro-2H-pyran-2-one and its derivatives. As a highly versatile β,γ -unsaturated δ -lactone, this molecule is a critical building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3,6-dihydro-2H-pyran-2-one and its derivatives. As a highly versatile β,γ -unsaturated δ -lactone, this molecule is a critical building block in the synthesis of complex natural products (such as statins and macrolides). However, its unique electronic structure makes it highly susceptible to isomerization and co-elution with its thermodynamic isomers.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, high-purity recovery during your scale-up and discovery workflows.

Troubleshooting Guide & FAQs

Q1: Why does my 3,6-dihydro-2H-pyran-2-one degrade or isomerize during standard silica gel chromatography?

Answer: The root cause is an acid-catalyzed tautomerization driven by thermodynamic stability. The 3,6-dihydro-2H-pyran-2-one isomer contains a β,γ -double bond. This form is kinetically accessible but thermodynamically less stable than its conjugated counterpart, 5,6-dihydro-2H-pyran-2-one (which features an α,β -double bond)[1]. Standard flash silica gel is mildly acidic (pH ~5.5). When the β,γ -unsaturated lactone interacts with the acidic silanol groups on the stationary phase, it readily isomerizes to the more stable conjugated form[1]. Solution: You must neutralize your stationary phase. Pre-treat your silica column by flushing it with 1% Triethylamine (Et 3​ N) in hexanes prior to loading your sample, or switch entirely to neutral alumina.

Q2: I have a mixture of 3,6-dihydro and 5,6-dihydro isomers that co-elute as a single spot on normal TLC. How can I separate them?

Answer: Because these isomers possess nearly identical polarities and boiling points, standard normal-phase or reverse-phase chromatography will fail. The definitive solution is Argentation Chromatography (silver nitrate-impregnated silica gel)[2]. Causality: Silver ions (Ag + ) form reversible π -complexes with carbon-carbon double bonds. The β,γ -double bond in 3,6-dihydro-2H-pyran-2-one is electron-rich and sterically accessible, allowing it to bind strongly to the Ag + stationary phase. Conversely, the α,β -double bond in the 5,6-dihydro isomer is electron-deficient (due to conjugation with the electron-withdrawing lactone carbonyl) and binds very weakly[3]. As a result, the conjugated 5,6-dihydro isomer elutes rapidly, while the target 3,6-dihydro isomer is retained on the column.

Q3: How should I monitor the fractions if the 3,6-dihydro isomer doesn't show up well under a UV lamp?

Answer: The lack of conjugation in 3,6-dihydro-2H-pyran-2-one means it only exhibits end-absorption in the UV spectrum ( λmax​ < 200 nm). Standard 254 nm UV detection will only show the conjugated 5,6-dihydro impurity. Solution: For TLC, use universal destructive stains such as Potassium Permanganate (KMnO 4​ ) or Phosphomolybdic Acid (PMA). KMnO 4​ will rapidly oxidize the isolated double bond, revealing bright yellow/brown spots on a purple background. For HPLC workflows, bypass UV entirely and utilize an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

Quantitative Data: Isomer Comparison

To aid in your analytical tracking, use the following physical and chromatographic parameters to distinguish between the two common lactone isomers.

PropertyTarget: 3,6-dihydro-2H-pyran-2-oneByproduct: 5,6-dihydro-2H-pyran-2-one
Double Bond Position C4–C5 ( β,γ -unsaturated)C3–C4 ( α,β -unsaturated)
Electronic State UnconjugatedConjugated with carbonyl
Thermodynamic Stability Lower (Kinetically favored)Higher (Thermodynamically favored)
UV Absorbance Max ( λmax​ ) ~195 nm (End absorption)~215 nm (Strong UV active)
Standard Silica Rf​ (Hex:EtOAc 4:1) ~0.30 (Co-elutes)~0.30 (Co-elutes)
Argentation Silica Rf​ (Hex:EtOAc 4:1) ~0.15 (Strong Ag + binding)~0.35 (Weak Ag + binding)

Purification Workflow

G Crude Crude Lactone Mixture (3,6-dihydro & 5,6-dihydro) Analysis GC-FID / HPLC-ELSD Determine Isomer Ratio Crude->Analysis Decision Are Isomers Present? Analysis->Decision Standard Standard Purification (Et3N-Treated Silica) Decision->Standard No (Only 3,6-dihydro) Argentation Argentation Chromatography (10% AgNO3-Silica) Decision->Argentation Yes (Mixed Isomers) Pure36 Pure 3,6-dihydro-2H-pyran-2-one (Target) Standard->Pure36 Argentation->Pure36 Elutes Second (Ag+ Complex) Pure56 Pure 5,6-dihydro-2H-pyran-2-one (Byproduct) Argentation->Pure56 Elutes First (Conjugated)

Workflow for the analysis and purification of 3,6-dihydro-2H-pyran-2-one mixtures.

Experimental Protocol: Argentation Chromatography

When standard chromatography fails to resolve the lactone isomers[4], follow this self-validating protocol to prepare and execute an argentation column.

Phase 1: Preparation of 10% w/w AgNO 3​ Silica Gel

  • Dissolution: In a fume hood with amber lighting (or using foil-wrapped glassware), dissolve 10 g of Silver Nitrate (AgNO 3​ ) in 100 mL of a 3:2 acetone/water mixture (or pure acetonitrile)[2].

  • Slurry Formation: Add 90 g of standard flash silica gel (40-63 µm) to the solution and stir gently to create a homogenous slurry.

  • Drying: Remove the solvent using a rotary evaporator in the dark until a free-flowing powder is obtained. Dry the impregnated silica overnight under high vacuum to remove residual moisture, which can cause lactone hydrolysis.

Phase 2: Column Packing & Loading 4. Packing: Pack the column using the dry-pack or slurry method with 100% Hexanes. Critical: The column must be wrapped in aluminum foil. AgNO 3​ is highly photosensitive and will degrade into black metallic silver, ruining the π -complexation capacity. 5. Loading: Dissolve the crude lactone mixture in a minimum volume of Hexane/EtOAc (9:1) and carefully load it onto the column head.

Phase 3: Gradient Elution & Recovery 6. Elution: Elute using a shallow gradient, starting from Hexane:EtOAc 9:1 and slowly increasing polarity to 4:1. 7. Fractionation: The conjugated 5,6-dihydro-2H-pyran-2-one will elute first. The target 3,6-dihydro-2H-pyran-2-one will elute second. 8. Analysis: Spot fractions on standard TLC plates and stain with KMnO 4​ . Pool the fractions containing the pure 3,6-dihydro isomer. 9. Concentration: Concentrate the pooled fractions under reduced pressure at a low water-bath temperature (<30°C) to prevent thermal degradation or base-free isomerization.

References

  • Liquid chromatographic resolution of the unsaturated sesquiterpene alcohol isomers using silica gel-binary solvent systems Analytical Chemistry - ACS Publications URL:[Link]

  • Isolation of Nor-secofriedelanes from the Sedative Extracts of Galphimia glauca Journal of Natural Products - ACS Publications URL:[Link]

  • Ethyl naphthoates a h were successfully reduced to - Online Inhibitor Carbenicillin Disodium Salt URL:[Link]

  • Bombardolides: New Antifungal and Antibacterial γ-Lactones from the Coprophilous Fungus Bombardioidea anartia Journal of Natural Products - ACS Publications URL:[Link]

Sources

Troubleshooting

minimizing degradation of 3,6-dihydro-2H-pyran-2-one during distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the critical challenges researchers face when isolating 3,6-dihydro-2H-pyran-2-one .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized guide to address the critical challenges researchers face when isolating 3,6-dihydro-2H-pyran-2-one .

This α,β-unsaturated δ-lactone is a highly valuable building block in the synthesis of complex natural products and therapeutics. However, its inherent structural instability makes standard purification methods a frequent point of failure. This guide provides a mechanistic troubleshooting framework, quantitative data, and a self-validating experimental protocol to ensure maximum yield and purity during distillation.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 3,6-dihydro-2H-pyran-2-one yield drop drastically when scaling up atmospheric or standard vacuum distillation? A1: The compound is highly susceptible to thermal decomposition. The normal boiling point of 3,6-dihydro-2H-pyran-2-one is approximately 158.8 °C (431.95 K) at atmospheric pressure[1]. At temperatures exceeding 80 °C, the molecule undergoes rapid degradation. The activation energy for the thermal decomposition of related dihydro-2H-pyran compounds is relatively low (191.5 – 209.5 kJ/mol)[2]. Prolonged thermal stress in a standard distillation boiler provides the activation energy necessary for ring-opening and retro-Diels-Alder fragmentation.

Q2: NMR analysis of my distilled product shows a shift in the double bond. What causes this? A2: You are observing isomerization to the thermodynamically more stable conjugated isomer, 5,6-dihydro-2H-pyran-2-one. This migration of the double bond from the 4,5-position to the 3,4-position is highly favored because it conjugates with the lactone carbonyl. This isomerization is aggressively catalyzed by trace amounts of acids or amine bases (such as DBU)[3], and is accelerated by heat. Even the slightly acidic surface of untreated borosilicate glassware can trigger this shift during distillation.

Q3: I am observing a viscous, insoluble residue in my distillation flask. Is this polymerization? A3: Yes. As an α,β-unsaturated lactone, 3,6-dihydro-2H-pyran-2-one is prone to radical-initiated thermal polymerization. When the crude mixture is heated without a radical scavenger, trace peroxides or oxygen can initiate cross-linking, resulting in tarry residues and significantly reduced isolated yields.

Q4: How does moisture affect the distillation process? A4: Trace water at elevated temperatures leads to ring-opening hydrolysis of the lactone. It is critical that water is rigorously removed from the system prior to distillation, often requiring pre-drying of extraction solvents over anhydrous agents or distillation from P₄O₁₀[4].

Section 2: Quantitative Process Optimization

To empirically demonstrate the causality between distillation parameters and product integrity, the following table summarizes the degradation profiles of 3,6-dihydro-2H-pyran-2-one under various distillation conditions.

Distillation MethodPressure (mbar)Bath Temp (°C)Additives / Pre-treatmentYield (%)Isomerization (%)Polymerization (%)
Atmospheric 1013160None< 10> 60> 30
Standard Vacuum 1095None453520
Short-Path Vacuum 0.165None78157
Kugelrohr (Optimized) 0.055550 ppm BHT + Base-washed glass> 92< 2< 2

Note: Kugelrohr distillation has been documented to achieve highly efficient purification of 3,6-dihydro-2H-pyran-2-one derivatives (e.g., 78% yield without extensive optimization) by drastically minimizing the residence time of the vapor[5].

Section 3: Validated Experimental Protocol: Stabilized Kugelrohr Distillation

To ensure a self-validating system, every step in this protocol addresses a specific degradation causality. By observing the absence of tar in Step 4, the operator validates the success of Step 2.

Step 1: Glassware Passivation (Anti-Isomerization)

  • Rinse all components of the Kugelrohr distillation apparatus (flask, connecting tubes, receiving bulbs) with a 1% (v/v) solution of triethylamine in dichloromethane.

  • Dry the glassware in an oven at 120 °C for 2 hours. Causality: Neutralizes trace silanol acidity on the glass surface that catalyzes double-bond migration.

Step 2: Sample Preparation (Anti-Polymerization & Anti-Hydrolysis)

  • Dissolve the crude 3,6-dihydro-2H-pyran-2-one in anhydrous diethyl ether or dichloromethane.

  • Add 50 ppm of 2,6-di-tert-butyl-4-methylphenol (BHT) relative to the crude mass. Causality: BHT acts as a radical scavenger to quench initiation and inhibit thermal polymerization.

  • Dry the solution over anhydrous Na₂SO₄ for 30 minutes and filter to ensure strict anhydrous conditions[4].

Step 3: Solvent Evaporation

  • Remove the volatile solvent using a rotary evaporator at a water bath temperature not exceeding 25 °C to prevent premature thermal stress.

Step 4: High-Vacuum Kugelrohr Distillation (Anti-Thermal Decomposition)

  • Transfer the stabilized crude residue to the Kugelrohr distillation flask.

  • Apply high vacuum (target: < 0.05 mbar) before applying any heat.

  • Cool the receiving bulb using a dry ice/acetone bath (-78 °C).

  • Gradually increase the Kugelrohr oven temperature to 50–60 °C. Rotate the flask at 40-50 rpm to create a thin film, enhancing evaporation and minimizing residence time[5].

  • Once distillation is complete, backfill the apparatus with Argon (do not use ambient air).

Step 5: Storage

  • Immediately transfer the purified 3,6-dihydro-2H-pyran-2-one to an amber vial, purge with Argon, and store at -20 °C. Causality: The compound is known to slowly decompose over months even at +4 °C[3]. Deep freezing is mandatory for long-term stability.

Section 4: Visualizing the Degradation & Stabilization Logic

The following diagram maps the logical relationships between the degradation pathways of 3,6-dihydro-2H-pyran-2-one and the specific experimental interventions required to isolate the pure compound.

DistillationLogic cluster_Degradation Primary Degradation Pathways cluster_Interventions Targeted Stabilization Interventions Crude Crude 3,6-dihydro-2H-pyran-2-one (High Thermal Sensitivity) Isomerization Isomerization to 5,6-dihydro-2H-pyran-2-one Crude->Isomerization Trace Acid/Base + Heat Polymerization Radical-Initiated Polymerization Crude->Polymerization O2/Peroxides + Heat Decomposition Thermal Decomposition (Ring-Opening) Crude->Decomposition Temp > 80°C BaseWash Base-Washed Glassware (Neutralizes Acid Sites) Crude->BaseWash Step 1 BaseWash->Isomerization Prevents AddBHT Addition of BHT (Radical Scavenger) BaseWash->AddBHT Step 2 AddBHT->Polymerization Prevents HighVac High Vacuum < 0.05 mbar (Lowers Boiling Point) AddBHT->HighVac Step 3 HighVac->Decomposition Prevents PureProduct Pure Intact Product (>92% Yield, Stable at -20°C) HighVac->PureProduct Step 4

Figure 1: Logical workflow mapping degradation pathways and stabilization interventions.

References

  • Synthesis by Elimination - thieme-connect.de -5

  • Ethyl naphthoates a h were successfully reduced to... - carbenicillin-disodium-salt.com - 3

  • Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study - researchgate.net - 2

  • Chemical Properties of 3,6-Dihydro-2H-pyran-2-one - chemeo.com -1

  • Bidirectional Synthesis of 6-Acetoxy-5-hexadecanolide, the Mosquito Oviposition Pheromone of Culex quinquefasciatus, from a C2-Symmetric Building Block Using Olefin Metathesis Reactions - acs.org - 4

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC-UV Method Validation for 3,6-Dihydro-2H-pyran-2-one Quantification

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the precise quantification of lactones like 3,6-dihydro-2H-pyran-2-one has become a critical analytical bottleneck. This β,γ-unsatura...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the precise quantification of lactones like 3,6-dihydro-2H-pyran-2-one has become a critical analytical bottleneck. This β,γ-unsaturated six-membered lactone is a vital structural motif, but its chemical nature presents unique challenges: it is susceptible to pH-dependent ring-opening (hydrolysis) and thermal degradation.

This guide objectively compares the performance of a modern Core-Shell C18 HPLC-UV platform against traditional alternatives (Standard C18 HPLC and GC-FID). By leveraging the latest1[1] guidelines, we provide a self-validating, field-proven protocol designed for maximum scientific integrity and reproducibility.

The Mechanistic Challenge: Why Platform Selection Matters

When quantifying 3,6-dihydro-2H-pyran-2-one, the analytical platform must preserve the molecular integrity of the analyte while delivering high-resolution separation from synthetic impurities.

The Problem with GC-FID

Gas Chromatography (GC) relies on high-temperature volatilization (typically >200°C in the injection port). For lactones, this thermal stress frequently induces artifactual ring-opening or isomerization, leading to peak splitting, poor recovery, and unreliable quantification.

The HPLC-UV Advantage

High-Performance Liquid Chromatography (HPLC) operates at ambient or near-ambient temperatures, eliminating thermal degradation. Furthermore, by strictly controlling the mobile phase pH, the equilibrium is forced toward the intact closed-ring lactone, preventing the formation of the corresponding hydroxy acid—a well-documented necessity for lactone stability (2[2]). UV detection at 210 nm provides excellent sensitivity for the isolated double bond without the matrix suppression effects often seen in LC-MS/MS.

Core-Shell vs. Fully Porous Particles

We advocate for Core-Shell C18 architectures (2.6 µm) over traditional fully porous particles (5.0 µm). The solid silica core limits the longitudinal diffusion path of the analyte (optimizing the B and C terms of the van Deemter equation). This causality directly translates to UHPLC-level peak sharpness and superior resolution at standard HPLC backpressures.

Performance Comparison Table
Analytical ParameterCore-Shell C18 HPLC-UVStandard C18 HPLC-UVGC-FIDLC-MS/MS
Thermal Degradation Risk None NoneHigh (>200°C)None
Resolution (Rs) > 3.5 ~ 1.8Variable> 3.0
Analysis Time < 8 mins ~ 20 mins~ 15 mins< 5 mins
Lactone Ring Stability High (pH controlled) High (pH controlled)LowHigh
Cost-per-Sample Low LowLowHigh
Matrix Interference Low (High Efficiency) ModerateHighModerate (Ion Suppression)

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a closed-loop, self-validating system. The method cannot proceed to sample analysis unless the System Suitability Testing (SST) criteria are strictly met, ensuring compliance with3[3].

Phase 1: System Suitability Testing (SST)

Causality: SST verifies that the chromatographic system (pump kinetics, column efficiency, and detector response) is fit for purpose before any unknown samples are injected.

  • Prepare a 50 µg/mL reference standard of 3,6-dihydro-2H-pyran-2-one in the sample diluent.

  • Inject the standard six consecutive times.

  • Self-Validation Gates: The system is only validated for the run if it achieves:

    • Peak Area %RSD 1.0%

    • USP Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 15,000

Phase 2: Matrix Preparation

Causality: Lactones will slowly hydrolyze in neutral or basic aqueous solutions. Preparing the sample in an acidic matrix halts this degradation pathway.

  • Diluent: Prepare a mixture of 10% Acetonitrile and 90% Water, acidified with 0.1% Formic Acid (pH ~2.8).

  • Extraction/Dissolution: Dissolve the API or synthetic intermediate in the diluent. Vortex for 30 seconds and sonicate for 2 minutes at room temperature.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates that could clog the core-shell column frit.

Phase 3: Chromatographic Execution

Causality: A gradient elution ensures that early-eluting polar impurities are washed out, while the organic ramp sharpens the lactone peak and flushes late-eluting hydrophobic matrix components.

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 5.0 min: 5% to 60% B (Linear ramp for separation)

    • 5.0 - 6.5 min: 95% B (Column wash)

    • 6.5 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30°C (Thermostatted to prevent retention time drift).

  • Detection: UV at 210 nm.

ICH Q2(R2) Validation Data Summary

The Core-Shell HPLC-UV method was subjected to rigorous validation according to the lifecycle approach mandated by the latest regulatory standards (4[4]). The results demonstrate exceptional reliability.

ICH Q2(R2) ParameterAcceptance CriteriaCore-Shell HPLC-UV ResultStatus
Linearity & Range R2≥0.999 (1 - 100 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Repeatability (Precision) %RSD 2.0% ( n=6 )0.65%Pass
Intermediate Precision %RSD 2.0% (Different days/analysts)0.82%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.08 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.25 µg/mLPass
Specificity Resolution from nearest impurity 1.5 Rs​=4.1 (Peak Purity >99%)Pass

Logical Workflow Visualization

The following diagram illustrates the self-validating logic engine that drives the ICH Q2(R2) lifecycle for this specific assay.

MethodValidationLogic cluster_0 ICH Q2(R2) Validation Lifecycle SST System Suitability (Self-Validating Engine) Spec Specificity (Peak Purity) SST->Spec Pass Lin Linearity & Range (R² ≥ 0.999) SST->Lin Pass Prec Precision (RSD ≤ 2.0%) SST->Prec Pass Acc Accuracy (Spike Recovery) SST->Acc Pass Data Validated Quantification Spec->Data Lin->Data Prec->Data Acc->Data

Logical framework for ICH Q2(R2) method validation driven by system suitability.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA). URL:[Link]

  • Liquid chromatography quantitation of the lactone and the total of lactone and carboxylate forms ResearchGate. URL:[Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug International Journal of Scientific Research and Technology. URL:[Link]

Sources

Comparative

In-Depth IR Spectroscopy Comparison: α,β-Unsaturated δ-Lactones vs. Structural Analogs

A Technical Guide for Structural Elucidation in Drug Development Infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation of cyclic esters (lactones). For researchers and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Structural Elucidation in Drug Development

Infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation of cyclic esters (lactones). For researchers and drug development professionals working with bioactive natural products (e.g., kavalactones, massoialactones) or synthetic intermediates, distinguishing between saturated and unsaturated lactone rings is critical.

This guide provides an objective comparison of the IR spectral performance of α,β-unsaturated δ-lactones against their saturated and five-membered (γ-lactone) counterparts. By analyzing the fundamental causality behind vibrational shifts and establishing a self-validating experimental protocol, this guide ensures high-fidelity spectral interpretation.

Mechanistic Principles of IR Shifts

The diagnostic power of IR spectroscopy for lactones lies in the carbonyl ( C=O ) and alkene ( C=C ) stretching regions. The exact wavenumber of the C=O stretch is governed by Hooke’s Law, where the vibrational frequency is directly proportional to the square root of the bond's force constant ( k ).

The Conjugation Effect (α,β-Unsaturation)

In a standard, unstrained saturated δ-lactone (a six-membered ring), the C=O stretching frequency serves as a baseline, typically appearing at 1[1].

When an α,β-unsaturation is introduced, the π electrons of the C=C double bond delocalize into the π∗ antibonding orbital of the carbonyl group. This resonance increases the single-bond character of the C=O bond, directly lowering its bond order and force constant. Consequently, the 1[1], shifting the peak to the 1710–1725 cm⁻¹ range. Furthermore, this conjugation highly polarizes the C=C bond, resulting in a strong, distinct alkene stretch around 1630–1650 cm⁻¹ .

The Ring Strain Effect (γ-Lactones)

To accurately identify a δ-lactone, one must differentiate it from a γ-lactone (five-membered ring). Ring contraction forces the internal bond angles to compress below the ideal sp3 or sp2 geometries. To accommodate this strain, the bonds forming the ring utilize more p -character, forcing the exocyclic C=O bond to adopt greater s -character. Because s -orbitals are closer to the nucleus, the C=O bond becomes shorter and stronger, raising the force constant. Thus, saturated1[1].

G Base Saturated δ-Lactone (~1735 cm⁻¹) Conj α,β-Unsaturation (Conjugation) Base->Conj Delocalization Strain Ring Contraction (to γ-Lactone) Base->Strain Increased s-character Lower Lower Force Constant (~1715 cm⁻¹) Conj->Lower -20 cm⁻¹ shift Higher Higher Force Constant (~1775 cm⁻¹) Strain->Higher +40 cm⁻¹ shift

Logical relationship between structural modifications and IR frequency shifts.

Comparative Spectral Data

The following table summarizes the quantitative IR data used to differentiate lactone classes. The linear relationship between calculated bond orders and these observed2[2] provides a reliable diagnostic tool for structural assignment.

Lactone ClassRing SizeUnsaturationTypical ν(C=O) (cm⁻¹)Typical ν(C=C) (cm⁻¹)
δ-Lactone (Saturated) 6-memberedNone1735 – 1750N/A
α,β-Unsaturated δ-Lactone 6-memberedα,β to C=O1710 – 17251630 – 1650
γ-Lactone (Saturated) 5-memberedNone1770 – 1780N/A
α,β-Unsaturated γ-Lactone 5-memberedα,β to C=O1745 – 17601640 – 1660

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure the highest scientific integrity, spectral acquisition must follow a self-validating workflow. Attenuated Total Reflectance (ATR) FTIR is the modern standard for this analysis, eliminating the need for KBr pellet pressing and preventing moisture-induced spectral artifacts.

Self-validating ATR-FTIR experimental workflow for lactone characterization.
Step-by-Step Methodology
  • System Initialization & Purge: Ensure the FTIR spectrometer is purged with dry nitrogen. Causality: Atmospheric H2​O and CO2​ exhibit sharp absorptions that can mask the C=C alkene stretch (~1640 cm⁻¹).

  • Background Acquisition (Validation Step): Acquire a background spectrum on the clean diamond ATR crystal. Causality: The software ratios the subsequent sample interferogram against this background, mathematically canceling out ambient atmospheric fluctuations. If the background shows residual organic peaks, the crystal must be re-cleaned with isopropanol.

  • Sample Application: Apply 1-2 μL of neat liquid lactone (or 2-5 mg of solid) directly onto the ATR crystal. Apply consistent pressure using the ATR anvil for solids.

  • Spectral Acquisition: Scan the sample from3[3].

  • Advanced ATR Correction: Apply an ATR correction algorithm (e.g., via Omnic or OPUS software). Causality: In ATR-FTIR, the depth of penetration of the IR beam is directly proportional to the wavelength. Consequently, peaks at lower wavenumbers appear artificially more intense. 3[3] to match standard transmission spectra, ensuring accurate quantitative comparison of the C=O and C=C stretching bands.

Data Interpretation & Troubleshooting

When analyzing the resulting spectra, researchers must account for quantum mechanical anomalies that can skew data interpretation:

  • Fermi Resonance: Occasionally, the carbonyl band of a lactone may appear as a doublet rather than a single sharp peak. This is caused by , which occurs when the fundamental C=O stretching vibration accidentally couples with an overtone or combination band of similar energy. Do not mistake this doublet for the presence of two distinct carbonyl species.

  • Solvent and Phase Effects: If utilizing transmission cells instead of ATR, be aware that lactones analyzed in polar solvents (e.g., CHCl3​ ) will exhibit slightly lower C=O stretching frequencies compared to neat liquids or gas-phase samples due to intermolecular dipole-dipole interactions.

References

  • [1] Application of Spectroscopic Methods in Molecular Structure Determination. digimat.in.

  • [2] The relative electronic structures of a series of saturated and unsaturated γ-lactones. Sabinet African Journals.

  • Infrared and Raman - Characteristic Group Frequencies. Catalysis Eprints database.

  • [3] Promoting Effects of Different Organic Acids on the Formation of Transglutaminase-Induced Cross-Linked Soybean Protein Isolate Hydrogels. PMC (nih.gov).

Sources

Validation

Benchmarking Chiral Catalysts for 3,6-Dihydro-2H-pyran-2-one Functionalization: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the asymmetric synthesis of oxygen-containing heterocycles. The 3,6-dihydro-2H-pyran-2-one scaffold is a privileged structural motif embedded in num...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the asymmetric synthesis of oxygen-containing heterocycles. The 3,6-dihydro-2H-pyran-2-one scaffold is a privileged structural motif embedded in numerous biologically active natural products, including the apoptosis-inducing agent goniothalamin and the potent antitumor macrolide laulimalide[1][2]. The pharmacological efficacy of these molecules is inextricably linked to their stereochemistry, making the enantioselective functionalization of the dihydropyranone ring a critical bottleneck in drug development.

This guide objectively benchmarks state-of-the-art chiral catalytic systems used for the functionalization of 3,6-dihydro-2H-pyran-2-ones. By analyzing organocatalytic, iridium-catalyzed, and N-heterocyclic carbene (NHC) methodologies, we will dissect the mechanistic causality behind each system's performance and provide validated protocols for your synthetic workflows.

Mechanistic Foundations & Catalyst Benchmarking

The functionalization of dihydropyranones requires catalysts capable of differentiating enantiotopic faces while suppressing unwanted side reactions, such as racemic background pathways or ring-opening degradation. We benchmark three leading catalytic paradigms below.

Organocatalytic Domino Michael-Hemiacetalization

Bifunctional organocatalysts, particularly chiral squaramide and quinine-based derivatives, excel in constructing highly functionalized pyranones from acyclic precursors. In a benchmark study, the reaction of α-hydroxymethyl nitroalkenes with 1,3-dicarbonyl compounds yielded tetrahydropyran and dihydropyran derivatives via a domino Michael-hemiacetalization sequence[3].

Mechanistic Insight: The success of this system relies on a dual-activation mode. The squaramide moiety acts as a rigid hydrogen-bond donor, coordinating and lowering the LUMO of the nitroalkene. Simultaneously, the basic tertiary amine of the catalyst deprotonates the 1,3-dicarbonyl compound, raising its HOMO. This synchronized push-pull dynamic ensures that the subsequent intramolecular hemiacetalization proceeds with exquisite stereocontrol, yielding products with up to 99% enantiomeric excess (ee) and 98% diastereomeric excess (de)[3].

G A 1,3-Dicarbonyl Compound D Michael Addition Intermediate A->D Base / Solvent B α-Hydroxymethyl Nitroalkene B->D Base / Solvent C Chiral Squaramide Catalyst (10 mol%) C->D H-Bond Activation E Hemiacetalization Cyclization D->E Intramolecular F Enantioenriched 3,6-Dihydro-2H-pyran-2-one E->F Dehydration/Workup

Workflow of the organocatalytic domino Michael-hemiacetalization synthesis.

Iridium-Catalyzed Asymmetric Allylic Substitution

For the direct functionalization of pre-existing pyranone rings, transition metal catalysis offers robust solutions. Iridium-catalyzed asymmetric allylic substitution of 4-hydroxypyran-2-ones utilizing chiral phosphoramidite ligands represents the gold standard for C-C bond formation at the pyranone core[4].

Mechanistic Insight: Unlike palladium catalysts, which typically favor linear allylic substitution products via a symmetric π-allyl intermediate, iridium complexes strongly favor branched products. The Ir(I) precatalyst coordinates with the chiral ligand to form a sterically demanding pocket. Upon oxidative addition of an allylic carbonate, a highly substituted π-allyl-Ir intermediate is formed. The nucleophilic attack by the 4-hydroxypyran-2-one occurs exclusively at the more substituted carbon, dictated by the chiral ligand's facial shielding, resulting in yields up to 89% and ee values reaching 99%[4].

G A Ir(I) Precatalyst + Chiral Ligand B Active Ir-Ligand Complex A->B Activation C π-Allyl-Ir Intermediate B->C Allylic Carbonate D Nucleophilic Attack (4-Hydroxypyran-2-one) C->D Enantioselective C-C Bond Formation D->B Catalyst Regeneration E Chiral Functionalized Pyranone D->E Product Release

Catalytic cycle for Ir-catalyzed asymmetric allylic substitution of pyranones.

N-Heterocyclic Carbene (NHC) Catalysis

NHC organocatalysis has revolutionized the synthesis of 3,4-dihydropyran-2-ones via [4+2] and [3+3] cycloadditions. By activating α,β-unsaturated aldehydes to form Breslow-type intermediates, NHCs enable the highly enantioselective assembly of functionalized pyranones[5].

Mechanistic Insight: The NHC attacks the aldehyde to form a nucleophilic Breslow intermediate (homoenolate equivalent). This intermediate undergoes a Michael-type addition with an electrophile (e.g., a selenyl vinyl ketone or 1,3-dicarbonyl), followed by intramolecular lactonization to release the catalyst. This method achieves exceptional complexity, yielding tricyclic dihydropyranones with up to 99% yield and 99% ee[5].

Quantitative Performance Comparison

To facilitate catalyst selection, the following table summarizes the performance metrics of the benchmarked systems based on recent empirical data[3][4][5][6].

Catalytic SystemBenchmark SubstratesYield (%)Enantiomeric Excess (ee)Diastereomeric Excess (de)Typical Catalyst Loading
Chiral Squaramide (Organocatalysis) Nitroalkenes + 1,3-Dicarbonyls59–91%71–99%26–98%10 mol%
Iridium / Chiral Phosphoramidite 4-Hydroxypyran-2-one + Allylic Carbonates63–89%Up to 99%N/A2–5 mol%
N-Heterocyclic Carbenes (NHC) α,β-Unsat. Aldehydes + DicarbonylsUp to 99%Up to 99%>95%10–20 mol%
Cationic Pd(II) Complex Ketenes + α,β-Unsat. AldehydesModerateN/AUp to 57%5–10 mol%

Standardized Experimental Protocol: Ir-Catalyzed Allylic Substitution

To ensure reproducibility and scientific integrity, the following protocol details the self-validating workflow for the Iridium-catalyzed asymmetric allylic substitution of 4-hydroxypyran-2-ones[4].

Materials Required:
  • Precatalyst: [Ir(cod)Cl]2​ (2.5 mol%)

  • Chiral Ligand: (R,R,R)-phosphoramidite ligand (5.0 mol%)

  • Nucleophile: 4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 equiv)

  • Electrophile: Cinnamyl methyl carbonate (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (1.0 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Methodology:
  • Catalyst Activation (Causality: Pre-forming the active complex): In an argon-filled glovebox, charge an oven-dried Schlenk tube with [Ir(cod)Cl]2​ (2.5 mol%) and the chiral phosphoramidite ligand (5.0 mol%). Add 1.0 mL of anhydrous THF. Stir the mixture at room temperature for 30 minutes.

    • Why this matters: The Ir(I) dimer must be fully cleaved and complexed with the chiral ligand to ensure the formation of the sterically demanding chiral pocket. Incomplete complexation leads to racemic background reactions catalyzed by unligated Ir species.

  • Electrophile Addition: Add the cinnamyl methyl carbonate (1.2 equiv) to the activated catalyst solution. Stir for 10 minutes.

    • Why this matters: Allowing the oxidative addition to occur prior to nucleophile introduction ensures the stable formation of the π-allyl-Ir intermediate, preventing competitive side reactions.

  • Nucleophile and Base Introduction: In a separate vial, dissolve 4-hydroxy-6-methyl-2H-pyran-2-one (1.0 equiv) in 1.0 mL of THF. Add DIPEA (1.0 equiv) to this solution. Transfer this mixture dropwise to the Schlenk tube.

    • Why this matters: DIPEA is a non-nucleophilic base that deprotonates the pyranone, increasing its nucleophilicity without attacking the electrophile or degrading the sensitive lactone ring.

  • Reaction Monitoring & Workup: Stir the reaction at 25 °C for 12–24 hours, monitoring completion via TLC. Quench with saturated aqueous NH4​Cl , extract with ethyl acetate, and dry over Na2​SO4​ .

  • Purification: Purify the crude product via flash column chromatography (Petroleum Ether/Ethyl Acetate 2:1) to isolate the enantioenriched functionalized pyranone. Evaluate ee via chiral HPLC (e.g., CHIRALCEL AD-H column)[4].

Conclusion & Selection Matrix

When selecting a catalyst for 3,6-dihydro-2H-pyran-2-one functionalization, the choice must be dictated by the starting materials and the desired substitution pattern:

  • Choose Organocatalytic Domino Reactions (Squaramides) when building the pyranone ring de novo from acyclic precursors to achieve dense functionalization with multiple contiguous stereocenters.

  • Choose Iridium-Catalyzed Allylic Substitution when you need to selectively functionalize an existing pyranone core at the C3 position with branched allylic groups.

  • Choose NHC Catalysis for highly efficient [4+2] or [3+3] annulations, particularly when utilizing α,β-unsaturated aldehydes to form complex, fused tricyclic pyranone frameworks.

Sources

Comparative

mass spectrometry fragmentation patterns of 3,6-dihydro-2H-pyran-2-one vs isomers

Introduction In the fields of drug development, metabolomics, and natural product chemistry, the unambiguous identification of isomeric structures is a frequent and critical challenge. Isomers, with their identical mass,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the fields of drug development, metabolomics, and natural product chemistry, the unambiguous identification of isomeric structures is a frequent and critical challenge. Isomers, with their identical mass, often produce maddeningly similar mass spectra at first glance. However, for the skilled analyst, the key to differentiation lies not in the molecular ion, but in the unique story told by its fragmentation. The electron ionization (EI) mass spectrum is a chemical fingerprint, and understanding the rules that govern molecular fragmentation allows us to read that fingerprint with precision.

This technical guide provides an in-depth comparison of the EI mass spectrometry fragmentation patterns of 3,6-dihydro-2H-pyran-2-one and its common isomer, 5,6-dihydro-2H-pyran-2-one. We will explore how the position of a single double bond dictates entirely different fragmentation cascades, leading to diagnostic ions that make their differentiation straightforward. We will also compare these six-membered rings to a five-membered isomer, α-Angelica lactone, to provide a broader context for isomeric differentiation.

The Challenge: Differentiating C₅H₆O₂ Isomers

The three molecules at the center of our discussion share the same molecular formula, C₅H₆O₂, and a nominal mass of 98 g/mol . Their structures are shown below:

  • Analyte 1: 3,6-Dihydro-2H-pyran-2-one

  • Analyte 2: 5,6-Dihydro-2H-pyran-2-one

  • Analyte 3: α-Angelica lactone (5-methyl-3H-furan-2-one)

While superficially similar, the location of the endocyclic double bond in the pyranone isomers is the critical feature that governs their stability and fragmentation pathways under electron ionization.

The Decisive Mechanism: Retro-Diels-Alder Reaction

The key to distinguishing these isomers lies in the Retro-Diels-Alder (RDA) reaction . The RDA is a pericyclic reaction that is, in essence, the reverse of the well-known Diels-Alder cycloaddition.[1] In mass spectrometry, this process is a common fragmentation pathway for six-membered rings containing a double bond.[2] The molecule cleaves into a diene and a dienophile. The charge can be retained by either fragment, depending on which has the lower ionization energy.

The susceptibility of a cyclic molecule to undergo an RDA reaction is highly dependent on its structure. This dependency is the foundation of our analytical strategy.

Case Study 1: 3,6-Dihydro-2H-pyran-2-one - The RDA-Active Isomer

In 3,6-dihydro-2H-pyran-2-one, the double bond is located at the C3-C4 position, making the molecule an ideal substrate for a retro-Diels-Alder fragmentation. Upon ionization, the molecule undergoes a concerted cleavage, breaking the C2-C3 and C5-C6 bonds. This reaction is highly favorable and results in the formation of two neutral molecules: acrolein (propenal) and formaldehyde. The primary radical cation observed, however, arises from the elimination of formaldehyde, leading to a highly characteristic fragment ion.

The proposed fragmentation pathway is illustrated below:

Caption: RDA fragmentation of 3,6-dihydro-2H-pyran-2-one.

This RDA reaction, leading to the loss of a 30 Da neutral fragment (CH₂O), produces an intense base peak at m/z 68 . This peak is the definitive diagnostic marker for the 3,6-dihydro isomer.

Case Study 2: 5,6-Dihydro-2H-pyran-2-one - The RDA-Inactive Isomer

In contrast, 5,6-dihydro-2H-pyran-2-one has its double bond at the C3-C4 position, making it an α,β-unsaturated lactone. This arrangement is not suitable for a classic retro-Diels-Alder reaction. Instead, its fragmentation is dominated by pathways common to esters and α,β-unsaturated carbonyl systems.[3]

The primary fragmentation involves the loss of carbon monoxide (CO), a common feature for lactones, followed by the loss of a hydrogen atom. This leads to a prominent ion at m/z 70 ([M-CO]•⁺) and a subsequent, often more stable ion, at m/z 69 ([M-CO-H]⁺). Another significant pathway is the loss of an ethylene molecule (C₂H₄) via a rearrangement, producing a strong peak at m/z 70 . The base peak is typically observed at m/z 42 .

The proposed major fragmentation pathway is shown here:

Caption: Major fragmentation pathways for 5,6-dihydro-2H-pyran-2-one.

The absence of a significant m/z 68 peak and the presence of strong peaks at m/z 70, 69, and 42 clearly distinguish this isomer from its 3,6-dihydro counterpart.[3]

Comparative Data Summary

The key diagnostic ions for differentiating the three C₅H₆O₂ isomers are summarized below. Data is compiled from the NIST Mass Spectrometry Data Center.[3][4][5]

m/z3,6-Dihydro-2H-pyran-2-one[4]5,6-Dihydro-2H-pyran-2-one[3]α-Angelica lactone[5]Proposed Fragment Identity / Loss
98 ~40% (M•⁺)~50% (M•⁺)~75% (M•⁺)Molecular Ion
83 --100% (Base Peak) [M-CH₃]⁺
70 ~10%~85% ~10%[M-CO]•⁺
69 ~35%~70% ~60%[M-CHO]⁺ or [M-CO-H]⁺
68 100% (Base Peak) ~15%-[M-CH₂O]•⁺ (RDA Product)
55 ~30%~65%~60%[C₃H₃O]⁺
43 ~25%~40%~90%[C₂H₃O]⁺ (Acetyl cation)
42 ~20%100% (Base Peak) ~15%[C₂H₂O]•⁺ (Ketene radical cation)

Analysis of α-Angelica lactone: This five-membered ring isomer provides another distinct pattern. It cannot undergo an RDA reaction. Its spectrum is dominated by the loss of a methyl radical (-15 Da) to form a very stable acylium ion at m/z 83 , which is its base peak.[5] The strong peak at m/z 43 is characteristic of a structure containing a methyl ketone-like moiety.

Experimental Protocol: GC-EI-MS Analysis

The following is a generalized protocol for the analysis of small, volatile cyclic compounds like dihydropyranones. This protocol should be optimized for the specific instrumentation in your laboratory.

Sample Preparation
  • Solvent Selection: Use a high-purity volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • Concentration: Prepare a stock solution of the analyte at approximately 1 mg/mL. Dilute this stock solution with the same solvent to a working concentration of 1-10 µg/mL.[7]

  • Filtration: Ensure the final sample is free of particulates by passing it through a 0.22 µm syringe filter before transferring to a 2 mL glass autosampler vial.

GC-MS Instrumentation and Parameters
  • System: A standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Splitless or a high split ratio (e.g., 50:1) depending on sample concentration.

  • Gas Chromatography:

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Mass Range: Scan from m/z 35 to 200.

    • Acquisition Mode: Full Scan

cluster_workflow GC-MS Experimental Workflow prep Sample Preparation (1-10 µg/mL in Dichloromethane) inject GC Injection (1 µL, Splitless, 250°C) prep->inject separate GC Separation (DB-5ms Column, Temp. Ramp) inject->separate ionize EI Ionization (70 eV, 230°C Source) separate->ionize analyze Mass Analysis (Quadrupole, m/z 35-200) ionize->analyze detect Data Acquisition & Analysis analyze->detect

Caption: Standard workflow for GC-EI-MS analysis of pyranone isomers.

Conclusion

The differentiation of 3,6-dihydro-2H-pyran-2-one from its isomers is a classic example of how fundamental principles of mass spectrometry can be applied to solve complex analytical problems. The position of the double bond is the key structural feature that determines the dominant fragmentation pathway.

  • 3,6-Dihydro-2H-pyran-2-one is uniquely identified by its intense m/z 68 base peak, a direct result of a favorable retro-Diels-Alder reaction.

  • 5,6-Dihydro-2H-pyran-2-one , being RDA-inactive, is characterized by a spectrum with a base peak at m/z 42 and other significant ions at m/z 70 and 69 , arising from the loss of CO and subsequent rearrangements.

  • Five-membered ring isomers like α-Angelica lactone show distinct patterns again, often losing alkyl substituents to form a stable acylium ion, in this case, the m/z 83 base peak.

By understanding these predictable fragmentation mechanisms, researchers can confidently distinguish between these isomers, ensuring the accuracy and integrity of their scientific findings.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 5,6-Dihydro-2H-pyran-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 1). The Retro Diels-Alder Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3,6-Dihydro-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Retro-Diels–Alder reaction. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 2(3H)-Furanone, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (2023, December 18). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Crotti, A. E. M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. International Journal of Mass Spectrometry, 232(3), 271–276.
  • Ashley, G. W., & Carney, J. R. (2004). API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones. The Journal of Antibiotics, 57(3), 224–234.

Sources

Validation

Comparative Density Functional Theory (DFT) Studies of 3,6-Dihydro-2H-pyran-2-one: Mechanistic Pathways and Computational Protocols

The 3,6-dihydro-2H-pyran-2-one scaffold is a critical structural motif, serving both as a precursor in the synthesis of biorenewable chemicals and as a core framework in the total synthesis of complex natural products (e...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3,6-dihydro-2H-pyran-2-one scaffold is a critical structural motif, serving both as a precursor in the synthesis of biorenewable chemicals and as a core framework in the total synthesis of complex natural products (e.g., passifetilactones)[1][2]. Understanding its reactivity—specifically its propensity to undergo ring-opening and decarboxylation via the retro-Diels-Alder (rDA) reaction—requires rigorous computational modeling[3]. Density Functional Theory (DFT) has emerged as the gold standard for mapping these reaction coordinates.

This guide objectively compares functional performance, solvent effects, and substituent impacts on the rDA mechanisms of 3,6-dihydro-2H-pyran-2-one derivatives, providing a self-validating computational protocol for application scientists.

Mechanistic Divergence: Stepwise vs. Concerted Pathways

The rDA reaction of partially saturated 2-pyrones is highly sensitive to both the solvent environment and the presence of substituents. Comparative DFT simulations reveal a stark divergence in the reaction mechanism based on C4 substitution[3][4].

  • The Zwitterionic Stepwise Pathway: For derivatives possessing a C4-hydroxyl group (e.g., 5,6-dihydro-4-hydroxy-6-methylpyran-2-one), DFT calculations utilizing implicit water models demonstrate that the reaction proceeds via a two-step mechanism[4]. The polar solvent stabilizes a zwitterionic intermediate, significantly lowering the activation barrier (Ea ≈ 61 kJ/mol) compared to non-polar environments[4][5].

  • The Concerted Pathway: Conversely, unsubstituted 3,6-dihydro-2H-pyran-2-one or derivatives lacking the C4-OH group (such as 6-methyl-3,6-dihydro-2H-pyran-2-one) follow a concerted route, even in polar solvents[3][5]. Without the hydroxyl group to stabilize charge separation, the zwitterionic intermediate is bypassed, and reactivity is instead governed by the normal electron demand Frontier Molecular Orbital (FMO) gap between the resulting diene and dienophile[3][5].

Comparative Data Analysis
Molecule / Substituent ProfileSolvent EnvironmentReaction PathwayActivation Barrier TrendKey DFT Finding
C4-OH Substituted Polar (Water)Stepwise (Zwitterionic)Lower (~61 kJ/mol)Zwitterion stabilized by H-bonding; requires diffuse basis sets.
C4-OH Substituted Non-polar (n-Hexane)ConcertedHigherLack of solvent stabilization prevents charge separation.
Unsubstituted (e.g., 6-methyl) Polar (Water)ConcertedModerateNo intermediate formed; FMO gap dictates reactivity.
Unsubstituted (e.g., 6-methyl) Non-polar (n-Hexane)ConcertedHigherSolvent effect is minimal on the pathway geometry.

Computational Methodologies and Functional Selection

Selecting the correct DFT functional and basis set is not arbitrary; it is a matter of physical causality.

  • Functional Selection (B3LYP vs. M06-2X): While B3LYP is ubiquitous in organic chemistry, it systematically underestimates reaction barriers for processes involving significant non-covalent interactions. For 3,6-dihydro-2H-pyran-2-one, the is vastly superior. Causality: M06-2X includes implicit dispersion corrections that accurately capture the medium-range electron correlation crucial for stabilizing the compact transition states of the rDA reaction.

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable when modeling the stepwise pathway. Causality: Diffuse functions allow the electron density to expand, which is mathematically required to accurately model the diffuse electron clouds of the zwitterionic intermediate formed in polar solvents.

DFT_Workflow A Input Generation (3D Structure) B Conformational Search (Molecular Mechanics) A->B C Geometry Optimization (e.g., M06-2X/6-311++G**) B->C D Frequency Calculation (Minima vs. TS) C->D E Solvent Modeling (SMD/PCM) D->E Minima (0 Imag Freq) F IRC Calculation (TS Validation) D->F TS (1 Imag Freq) G TDDFT Calculation (ECD Spectra) E->G F->E

Workflow for DFT computational setup and validation of 3,6-dihydro-2H-pyran-2-one derivatives.

Self-Validating Experimental & Computational Protocol

To ensure scientific trustworthiness, the following step-by-step methodology incorporates built-in mathematical validation checkpoints.

Protocol: Transition State Mapping for rDA Reactions

  • Conformational Sampling: Generate the 3D structure of the 3,6-dihydro-2H-pyran-2-one derivative. Perform a conformational search using the OPLS4 or MMFF94 force field to identify the global minimum.

  • Ground State Optimization: Optimize the geometry using M06-2X/6-311++G(d,p).

    • Self-Validation Check: Run a frequency calculation. The presence of exactly zero imaginary frequencies mathematically confirms a true local minimum.

  • Transition State (TS) Search: Utilize the Berny algorithm (Opt=TS) to locate the saddle point for the C-O bond cleavage.

    • Self-Validation Check: The frequency calculation must yield exactly one imaginary frequency. Animate this frequency in your visualization software to confirm it corresponds directly to the rDA reaction coordinate (ring opening).

  • Intrinsic Reaction Coordinate (IRC) Verification: Execute an IRC calculation stepping down from the TS in both directions.

    • Causality: This proves that the isolated TS smoothly connects the specific reactant to the correct product or intermediate, eliminating "false" transition states that belong to competing side reactions.

  • Solvent Modeling & Energy Refinement: Apply the Solvation Model based on Density (SMD) for water and n-hexane to calculate single-point energies.

    • Causality: SMD provides superior parameterization for the partitioning of electrostatic and non-electrostatic free energies of solvation compared to standard PCM, which is critical for evaluating the stabilization of the zwitterion.

rDA_Mechanism R Reactant (3,6-dihydro-2H-pyran-2-one) TS1 Transition State 1 (Ring Opening) R->TS1 Polar Solvent (Water) TS_C Concerted TS (Gas Phase / Non-polar) R->TS_C Non-polar (Hexane) INT Zwitterionic Intermediate (Solvent Stabilized) TS1->INT TS2 Transition State 2 (Decarboxylation) INT->TS2 P Products (Diene + CO2) TS2->P TS_C->P

Mechanistic divergence in the rDA reaction of 3,6-dihydro-2H-pyran-2-one based on solvent.

Advanced Applications: TDDFT in Natural Product Synthesis

Beyond thermodynamic mapping, DFT is indispensable for stereochemical assignment in drug development. In the recent unified total syntheses of (+)-passifetilactones A–C, the 3,6-dihydro-2H-pyran-2-one core was constructed via an Achmatowicz rearrangement[2][6].

To unambiguously determine the absolute stereochemistry of the newly synthesized lactones, researchers utilized Time-Dependent Density Functional Theory (TDDFT) to simulate Electronic Circular Dichroism (ECD) spectra[2]. By overlaying the computationally generated ECD spectra with experimental data, the spatial arrangement of the pyranone substituents was definitively validated, showcasing the versatility of DFT beyond standard kinetic barrier calculations[2].

References

  • Gupta, S., Alam, M. I., Khan, T. S., Sinha, N., & Haider, M. A. (2016). On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals. RSC Advances, 6(65), 60433-60445.[Link]

  • Preedanon, S., et al. (2025). Achmatowicz rearrangement-enabled unified total syntheses of (+)-passifetilactones A–C. RSC Advances, 15.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3,6-dihydro-2H-pyran-2-one

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system driven by molecular causality. 3,6-dihydro-2H-pyran-2-one (CAS 26677-08-7 / 3393-45-1) i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, self-validating system driven by molecular causality. 3,6-dihydro-2H-pyran-2-one (CAS 26677-08-7 / 3393-45-1) is a highly versatile α,β-unsaturated lactone. It serves as a critical building block in the synthesis of functionalized aromatic carboxylic acids[1] and acts as a key intermediate in retro-Diels-Alder (rDA) reactions for producing biorenewable chemicals[2].

However, the inherent electrophilicity that makes this lactone synthetically valuable also dictates its occupational hazards. The compound is classified with Acute Toxicity (H302, H312, H332), Skin/Eye Irritation (H315, H319), and Specific Target Organ Toxicity for respiratory irritation (H335/H336)[3][4]. To build a fail-safe operational environment, your Personal Protective Equipment (PPE) and handling protocols must directly address these physicochemical realities.

The Causality of PPE Selection

Selecting PPE for 3,6-dihydro-2H-pyran-2-one requires understanding how the molecule interacts with biological tissues and synthetic barriers.

  • Dermal Protection (H312, H315): The lactone ring can undergo rapid ring-opening reactions with nucleophiles, including proteins and moisture in the skin, leading to severe irritation[3]. Standard latex gloves offer virtually no resistance to polar organic compounds. Nitrile provides adequate protection for incidental splashes, but Butyl rubber is mandated for prolonged handling due to its dense cross-linking which prevents solvent permeation.

  • Ocular Protection (H319): Because lactone vapors can dissolve in the aqueous environment of the eye and cause localized pH drops via hydrolysis, standard safety glasses are insufficient. Non-vented chemical splash goggles are required to create a hermetic seal around the eyes[4].

  • Respiratory Engineering (H332, H335): Inhalation of vapors causes immediate respiratory tract irritation[4]. Relying solely on a respirator is a secondary defense; the primary defense is a Class II chemical fume hood .

Quantitative PPE & Engineering Matrix
PPE / Control CategoryMaterial SpecificationMin. Thickness / MetricTarget Hazard Mitigated
Primary Gloves Nitrile≥ 0.15 mmIncidental splash (H312, H315)
Secondary Gloves Butyl Rubber≥ 0.40 mmProlonged contact (>240 min breakthrough)
Eye Protection Polycarbonate, Non-ventedANSI Z87.1+ CertifiedChemical splash & vapor absorption (H319)
Fume Hood Velocity Constant Volume (CAV)0.4 - 0.6 m/sVapor containment (H332, H335)
Emergency Respirator Half-mask, Type A FilterOrganic Vapor CartridgeOut-of-hood transport or spill recovery

Self-Validating Operational Workflow

To ensure trustworthiness, every protocol must validate its own safety parameters before the chemical is exposed. Below is a step-by-step methodology for setting up a standard base-promoted domino reaction using 3,6-dihydro-2H-pyran-2-one[1].

Phase 1: Pre-Operation Validation & Gowning
  • Fume Hood Self-Validation: Place a delicate tissue at the base of the fume hood sash (lowered to 18 inches). Causality: If the tissue is not actively pulled inward, the face velocity is compromised. Do not proceed.

  • Glove Integrity Check: Don inner nitrile gloves. Before donning outer butyl gloves, trap air inside them and roll the cuff to inflate the fingers. Causality: A loss of pressure indicates micro-punctures, invalidating the barrier.

  • Gowning: Don a flame-resistant (FR) lab coat, fully buttoned, followed by non-vented splash goggles.

Phase 2: Experimental Execution (Reaction Setup)
  • Reagent Transfer: Inside the validated fume hood, transfer 0.22 mmol of 3,6-dihydro-2H-pyran-2-one into a dry reaction vial[1]. Keep the reagent bottle capped immediately after use to suppress vapor emission.

  • Solvent Addition: Add 0.4 mL of DMSO or water. Causality: Water can accelerate the retro-Diels-Alder (rDA) reaction rates compared to non-polar solvents[2], so anticipate potential mild exothermic behavior.

  • Base Introduction: Add 0.5 equivalents of triethylamine (TEA) dropwise[1]. Causality: Base-promoted reactions can cause localized heating and splashing. Ensure the hood sash is positioned between your face and the reaction vessel during this step.

  • Sealing: Seal the vial tightly and allow it to stir at room temperature.

Phase 3: De-Gowning (Doffing)
  • Outer Glove Removal: Wash the outer butyl gloves with acetone, then water, inside the fume hood before removal. This prevents transferring invisible lactone residues to laboratory door handles.

  • Inner Glove Removal: Remove inner nitrile gloves using the "beak method" (pulling from the inside out) to trap any potential contamination inside the glove.

Spill Response & Disposal Plan

Because 3,6-dihydro-2H-pyran-2-one is an electrophilic lactone, its chemical nature can be exploited for safe spill neutralization.

  • Immediate Containment: Evacuate personnel from the immediate area. Don a half-mask respirator with an organic vapor cartridge before re-entering.

  • Chemical Neutralization (The Causality): Do not just wipe up the spill. Cover the liquid with an inert absorbent (e.g., vermiculite). Then, apply a 5% Sodium Bicarbonate (NaHCO₃) solution . Why? The mild base catalyzes the hydrolysis of the lactone ring, converting the volatile, irritating pyranone into a water-soluble, non-volatile hydroxy-acid salt.

  • Disposal: Sweep the neutralized slurry into a high-density polyethylene (HDPE) container. Label strictly as "Halogen-Free Organic Waste - Contains Hydrolyzed Lactones."

Visualized Safety Workflow

Workflow A Hazard Assessment (Review H302, H315, H319) B PPE Donning & Validation (Butyl Gloves, Splash Goggles) A->B Dictates PPE specs C Engineering Controls (Fume Hood > 0.5 m/s) B->C Self-validate fit D Reaction Execution (rDA / Lactonization) C->D Contain vapors (H335) E Spill / Waste Management (Hydrolysis & Segregation) D->E Halogen-free disposal F PPE Doffing & Decontamination E->F Prevent cross-contamination

Operational workflow for handling 3,6-dihydro-2H-pyran-2-one safely.

References

  • NextSDS. "3,6-dihydro-2H-pyran-2-one — Chemical Substance Information".
  • PubChem. "3,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 123189".
  • Truscello, A., et al. "Synthesis of Functionalized Aromatic Carboxylic Acids from Biosourced 3-Hydroxy-2-pyrones through a Base-Promoted Domino Reaction".
  • RSC Publishing. "On the mechanism of retro-Diels–Alder reaction of partially saturated 2-pyrones to produce biorenewable chemicals". Royal Society of Chemistry.

Sources

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